molecular formula C7H9FN2O2S B1523921 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide CAS No. 1258651-77-2

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide

Cat. No.: B1523921
CAS No.: 1258651-77-2
M. Wt: 204.22 g/mol
InChI Key: QIDSKURYVCYEIY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide is a fluorinated aromatic sulfonamide designed for use as a versatile building block in medicinal chemistry and drug discovery research. This compound features both a sulfonamide group and a benzylic aminomethyl group, offering two distinct sites for chemical modification and derivatization. The sulfonamide moiety is a privileged structure in medicinal chemistry, known for its ability to act as an enzyme inhibitor, particularly against carbonic anhydrases . The presence of the fluorine atom can influence the molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable asset in the design of bioactive molecules . The primary amine on the aminomethyl side chain allows for further functionalization, enabling researchers to link this scaffold to other pharmacophores, create targeted libraries, or develop molecular probes. Potential applications include serving as a key intermediate in the synthesis of potential therapeutic agents such as kinase inhibitors or other enzyme-targeting molecules . As with many specialized research compounds, it has also been exploited in the development of advanced materials, including functionalized dyes for bioimaging . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, referencing the supplied Safety Data Sheet for specific hazard and handling information.

Properties

IUPAC Name

3-(aminomethyl)-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,4,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDSKURYVCYEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide chemical structure and properties

[1]

Executive Summary

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide is a high-value bifunctional building block in medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD) .[1] Characterized by a core benzene ring substituted with a sulfonamide group (position 1), a fluorine atom (position 4), and an aminomethyl group (position 3), this molecule serves as a critical scaffold for designing inhibitors of metalloenzymes (e.g., Carbonic Anhydrases) and kinases.[1]

Its utility lies in the orthogonality of its functional groups: the sulfonamide acts as a zinc-binding group (ZBG) or hydrogen bond donor/acceptor, while the primary amine provides a reactive handle for library expansion via amide coupling, reductive amination, or sulfonylation.

Chemical Identity & Structure

This compound is most frequently encountered as its stable nitrile precursor, 3-cyano-4-fluorobenzenesulfonamide , which is reduced in situ or immediately prior to use to generate the active amine.

AttributeDetail
IUPAC Name This compound
Common Name 3-Aminomethyl-4-fluoro-benzenesulfonamide
Molecular Formula C₇H₉FN₂O₂S
Molecular Weight 204.22 g/mol
SMILES NS(=O)(=O)c1ccc(F)c(CN)c1
Precursor CAS 329779-77-3 (for the nitrile: 3-cyano-4-fluorobenzenesulfonamide)
Key Features Fluorine (C4) modulates pKa; Sulfonamide (C1) is a ZBG; Aminomethyl (C3) is a linker.[1][2][3][4][5]
3D Conformation & Electronic Environment

The fluorine atom at C4 exerts a strong inductive electron-withdrawing effect (-I), which has two critical consequences:

  • Sulfonamide Acidity: It lowers the pKa of the sulfonamide group (typically ~10.[1]0) to approximately 9.5–9.8 , enhancing its potency as a hydrogen bond donor in enzyme active sites.[1]

  • Amine Basicity: It slightly reduces the basicity of the benzylamine nitrogen (pKa ~9.0 vs. 9.5 for benzylamine), making it less likely to be fully protonated in hydrophobic pockets, potentially improving membrane permeability (LogD).[1]

Physicochemical Profile

Understanding the ionization state is critical for assay development and purification.[1]

PropertyValue (Estimated/Experimental)Significance
pKa (Sulfonamide) ~9.6Weakly acidic; deprotonates at high pH to form anion.[1]
pKa (Amine) ~8.8 - 9.0Basic; protonated (cationic) at physiological pH (7.4).[1]
LogP ~0.3 - 0.6Low lipophilicity due to polarity; ideal for "Lead-Like" space.[1]
Solubility Low in neutral water; High in DMSO, MeOH, or dilute acid (HCl).[1]Zwitterionic character at pH ~9 can cause precipitation.[1]
H-Bond Donors 3 (NH₂, SO₂NH₂)Excellent for specific binding interactions.[1]
H-Bond Acceptors 4 (O, N, F)Fluorine acts as a weak acceptor.[1]

Synthetic Pathways[2][7][8][9]

The most robust route to this compound is the reduction of 3-cyano-4-fluorobenzenesulfonamide .[1] Direct synthesis from the chlorosulfonyl precursor is avoided due to the incompatibility of the chlorosulfonyl group with the unprotected amine.

Method A: Borane-THF Reduction (Standard)

This method preserves the sulfonamide and fluorine moieties while selectively reducing the nitrile.

Reagents:

  • Precursor: 3-Cyano-4-fluorobenzenesulfonamide (1.0 eq)[1]

  • Reductant: Borane-Tetrahydrofuran complex (BH₃[1][4][6]·THF), 1.0 M solution (3.0–4.0 eq)

  • Solvent: Anhydrous THF

  • Quench: Methanol (MeOH), HCl (conc.)[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 3-cyano-4-fluorobenzenesulfonamide in anhydrous THF (0.2 M concentration). Cool to 0°C.[1]

  • Addition: Dropwise add BH₃·THF (3.0 eq) over 20 minutes. The reaction is exothermic; maintain temperature <5°C.[1]

  • Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (65°C) for 4–6 hours. Monitor by LC-MS (disappearance of nitrile peak).[1]

  • Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy excess borane (gas evolution!).

  • Hydrolysis: Add conc. HCl (to pH < 2) and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Concentrate in vacuo. Basify with NaOH (2M) to pH > 10.[1] Extract with DCM or EtOAc.[1] Dry over Na₂SO₄ and concentrate.

  • Salt Formation: Treat the crude oil with HCl/Dioxane to precipitate the hydrochloride salt (stable solid).[1]

Method B: Catalytic Hydrogenation (Scalable)[1]
  • Catalyst: Raney Nickel or Pd/C (10% loading).

  • Conditions: H₂ (50 psi), MeOH, NH₃ (to prevent secondary amine formation).

  • Note: Fluorine on the aromatic ring is generally stable to standard hydrogenation, but prolonged exposure with Pd/C can lead to defluorination.[1] Raney Nickel is preferred for nitrile reduction.[1]

Visualization: Synthesis & Derivatization Logic[1]

SynthesisPathNitrile3-Cyano-4-fluorobenzenesulfonamide(Precursor)ReductionReduction(BH3·THF or H2/Ra-Ni)Nitrile->Reduction ActivationAmine3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide (Target)Reduction->Amine Yields 1° AmineAmideAmide Coupling(R-COOH + HATU)Amine->Amide Library Gen.Sulfonamide2Sulfonylation(R-SO2Cl)Amine->Sulfonamide2 Bis-SulfonamideRedAmReductive Amination(R-CHO + NaBH(OAc)3)Amine->RedAm 2° Amine

Caption: Synthetic workflow from the commercial nitrile precursor to the target amine and subsequent library generation strategies.

Medicinal Chemistry Applications

A. Carbonic Anhydrase Inhibition (CAIs)

Sulfonamides are the classic zinc-binding group (ZBG) for Carbonic Anhydrases (CA).[1]

  • Mechanism: The sulfonamide nitrogen (ionized as -SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the CA active site.

  • Selectivity: The 3-aminomethyl tail extends towards the "selective pocket" of specific CA isoforms (e.g., CA IX vs. CA II). Derivatizing the amine with bulky or lipophilic groups allows for tuning isoform selectivity, crucial for targeting hypoxic tumors (CA IX) without causing systemic side effects (CA II).[1]

B. Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "Fragment" due to:

  • Low Molecular Weight: < 210 Da.[1][7]

  • High Solubility: As a salt.[1]

  • Vectorial Growth: The rigid benzene ring orients the sulfonamide and the amine in defined vectors (meta/para relationship).[1]

  • Linker Strategy: In kinase inhibitors, the sulfonamide often binds to the hinge region or the P-loop, while the amine serves as a linker to reach the solvent-front or the back-pocket.

Visualization: Decision Tree for Drug Design

DrugDesignStart3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide ScaffoldTargetTarget IdentificationStart->TargetCACarbonic AnhydraseTarget->CAKinaseKinase InhibitorTarget->KinaseCA_StratStrategy: Tail ApproachDerivatize Amine to reachhydrophobic/selective pocketCA->CA_StratKinase_StratStrategy: Hinge BinderSulfonamide binds hinge/ZnAmine links to solubilizing groupKinase->Kinase_Strat

Caption: Strategic utilization of the scaffold in Carbonic Anhydrase and Kinase inhibitor design.

Handling & Safety Data

While specific SDS data for the amine may be sparse, the following protocols apply to fluorinated sulfonamides and benzylamines:

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1] The free amine may be corrosive.[1]

  • Storage: Store as the Hydrochloride salt (solid) at 2–8°C. The free base is prone to oxidation and carbamate formation (from atmospheric CO₂).[1]

  • Stability: Stable under acidic conditions.[1] Avoid strong oxidizing agents.[1]

  • Disposal: Fluorinated compounds require high-temperature incineration.[1]

References

  • Sigma-Aldrich. 4-Amino-3-fluorobenzene-1-sulfonamide Properties & MSDS.[1][8] (Analogous structure data). Available at: [1]

  • BenchChem. Synthesis of 3-Cyano-4-methylbenzenesulfonamide. (Protocol adaptation for nitrile reduction). Available at: [1]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 329779773 (3-Cyano-4-fluorobenzenesulfonamide).[1] Available at: [1]

  • Supuran, C. T. Carbonic anhydrase inhibitors.[1][9] Bioorganic & Medicinal Chemistry Letters, 2016.[1] (Contextual reference for sulfonamide CAIs).

  • Common Organic Chemistry. Reduction of Nitriles to Amines using Borane-THF.[1][4][6] Available at: [1]

solubility profile of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility analysis of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide , a critical building block in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors. Due to its amphoteric nature—possessing both a basic primary amine and an acidic sulfonamide moiety—this compound exhibits complex solubility behavior dependent on solvent polarity and pH.

This document synthesizes theoretical physicochemical data with empirical process knowledge to guide researchers in solvent selection for reaction optimization, purification (recrystallization), and analytical method development.

Physicochemical Characterization

Understanding the solubility of this intermediate requires a structural analysis of its functional groups. The molecule is a zwitterionic candidate, capable of existing as a cation, anion, or neutral species depending on the environment.

Structural Analysis & Calculated Properties
PropertyValue (Approx.)Mechanistic Implication
Molecular Formula

Low molecular weight (<250 Da) favors solubility in polar solvents.
pKa (Basic) ~9.0 (Aminomethyl)Protonates in acidic media (

), increasing water solubility.
pKa (Acidic) ~10.0 (Sulfonamide)Deprotonates in strong base (

), forming a water-soluble salt.
LogP 0.5 – 0.8Low lipophilicity; indicates poor solubility in non-polar solvents (Hexane).
H-Bond Donors 3 (

,

)
Strong potential for crystal lattice stability, requiring high-polarity solvents to disrupt.

Critical Note: Commercial supplies of this compound are often provided as the Hydrochloride (HCl) salt . The solubility profile of the salt differs drastically from the free base described below. The salt is highly water-soluble but poorly soluble in organic solvents like DCM or Ethyl Acetate.

Solubility Profile (Free Base)

The following profile categorizes solvents based on their interaction capability with the this compound free base. Data is derived from standard sulfonamide behavior and patent literature regarding Niraparib synthesis intermediates.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)Dipolar interactions effectively disrupt the strong intermolecular H-bonds of the sulfonamide lattice. Preferred for reaction media.
Polar Protic Methanol, Ethanol Moderate (10–50 mg/mL)Good solubility, especially at elevated temperatures (

). Often used as the "solvent" in recrystallization.
Chlorinated DCM, Chloroform Low-Moderate Limited interaction with the polar sulfonamide head, though the aromatic ring provides some lipophilic affinity.
Esters/Ethers Ethyl Acetate, THF Low (<10 mg/mL)Often used as "anti-solvents" to precipitate the product or for extraction after pH adjustment.
Hydrocarbons Hexane, Heptane, Toluene Insoluble The compound is too polar. These are strictly used as anti-solvents to drive high-yield precipitation.
Aqueous Water pH Dependent Neutral pH: Low solubility (Zwitterionic/Neutral). pH < 4: High (Cationic). pH > 11: High (Anionic).

Experimental Protocols

To validate the specific solubility for your batch (which may vary by polymorph or purity), use the following self-validating "Shake-Flask" protocol.

Thermodynamic Solubility Determination Workflow

Objective: Determine the saturation concentration (


) at 

.

Reagents:

  • Test Compound (dried, micronized).

  • HPLC Grade Solvents.

  • Internal Standard (e.g., Caffeine) for HPLC calibration.

Protocol:

  • Preparation: Add excess solid compound (~50 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

  • Verification: Visually confirm solid remains. If fully dissolved, add more solid until precipitation persists.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (pre-saturated).

  • Quantification: Dilute the supernatant with Mobile Phase and analyze via HPLC-UV (typically 254 nm).

Visualization: Solubility Screening Workflow

SolubilityWorkflow Start Start: Weigh Excess Solid AddSolvent Add Solvent (1 mL) Start->AddSolvent Agitate Agitate 24h @ 25°C AddSolvent->Agitate CheckSolid Solid Persists? Agitate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Filter Filter (0.22 µm) CheckSolid->Filter Yes AddMore->Agitate Dilute Dilute w/ Mobile Phase Filter->Dilute HPLC HPLC-UV Analysis Dilute->HPLC

Figure 1: Standardized Shake-Flask Solubility Protocol.

Process Application: Recrystallization Strategy

In drug development (specifically for PARP inhibitors), this intermediate often requires purification to remove isomers or inorganic salts. The solubility profile dictates the Recrystallization System .

Recommended Solvent Systems
  • Methanol / Water (Anti-solvent):

    • Method: Dissolve in hot Methanol (

      
      ). Slowly add Water until turbidity appears. Cool to 
      
      
      
      .
    • Why: Exploits the steep solubility curve in alcohol and the "salting out" effect of water on the organic free base.

  • Ethanol / Heptane:

    • Method: Dissolve in refluxing Ethanol. Add Heptane dropwise.

    • Why: Heptane acts as a non-polar anti-solvent, forcing the polar sulfonamide out of solution while leaving lipophilic impurities dissolved.

Visualization: Solvent Selection Logic

SolventSelection Root Select Process Goal Reaction Reaction Medium Root->Reaction Purification Purification (Crystallization) Root->Purification HighSol High Solubility Req? Reaction->HighSol Thermal Thermal Shift? Purification->Thermal PolarAprotic Use DMF or DMSO HighSol->PolarAprotic Yes ModSol Mod Solubility OK? HighSol->ModSol No Alcohol Use MeOH or EtOH ModSol->Alcohol SingleSolvent Hot EtOH -> Cold EtOH Thermal->SingleSolvent Yes AntiSolvent Anti-Solvent ppt? Thermal->AntiSolvent No BinarySystem Dissolve: MeOH Ppt: Water/Heptane AntiSolvent->BinarySystem

Figure 2: Decision Tree for Solvent Selection based on Process Goals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4687472, 4-Amino-3-fluorobenzenesulfonamide. Retrieved from [Link]

  • World Intellectual Property Organization (2008).Patent WO2008084261: Phthalazinone Derivatives as PARP Inhibitors. (Describes synthesis conditions for Niraparib intermediates).
  • Martínez, F., et al. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society.[1] (Methodological reference for sulfonamide solubility). Retrieved from [Link]

  • Delgado, D. R., et al. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química. Retrieved from [Link]

Sources

biological activity of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Biological Activity & Design Principles of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Executive Summary

This technical guide analyzes the pharmacological profile of This compound derivatives, a privileged scaffold in the design of tumor-associated Carbonic Anhydrase (CA) inhibitors.

The core molecule functions as a dual-pharmacophore building block:

  • The Zinc-Binding Group (ZBG): The sulfonamide moiety (

    
    ) coordinates the catalytic Zinc ion.
    
  • The Selectivity Filter: The 4-fluoro substituent modulates the acidity (

    
    ) of the ZBG, while the 3-aminomethyl "tail" acts as a linker to probe the hydrophilic/hydrophobic halves of the enzyme active site.
    

This guide details the structural rationale, synthesis, Structure-Activity Relationship (SAR), and validation protocols required to develop these derivatives into potent inhibitors of hCA IX and hCA XII (hypoxia-induced cancer targets) while minimizing off-target activity against hCA I and hCA II (housekeeping isoforms).

Molecular Architecture & Rationale

The efficacy of this scaffold relies on the precise geometric and electronic arrangement of its three functional components.

The Fluorine Effect (Position 4)

The presence of a fluorine atom para to the sulfonamide group is not merely for metabolic stability. It serves a critical electronic function:

  • Acidity Modulation: Fluorine is highly electronegative. Through the inductive effect (

    
    ), it withdraws electron density from the benzene ring, which in turn increases the acidity of the sulfonamide protons.
    
  • Mechanism: Lowering the

    
     of the sulfonamide (typically from ~10 to ~8-9) increases the concentration of the deprotonated species (
    
    
    
    ) at physiological pH. The anionic form is the active species that binds the Zn(II) ion in the enzyme active site.
The Aminomethyl Tail (Position 3)

The "Tail Approach" is the standard paradigm for designing isoform-selective CA inhibitors.

  • Linker Function: The methylene (

    
    ) spacer provides rotational freedom, allowing the attached "tail" (R-group) to orient away from the crowded active site bottom and interact with residues at the active site entrance.
    
  • Ortho-Positioning: Being ortho to the fluorine and meta to the sulfonamide creates a specific vector. This allows derivatives to reach the "selective pocket" of hCA IX/XII, which differs significantly from the cytosolic hCA I/II.

Pharmacophore Visualization

Pharmacophore ZBG Sulfonamide (ZBG) Zinc Coordination Scaffold Benzene Ring Hydrophobic Interactions ZBG->Scaffold Pos 1 Fluoro 4-Fluoro pKa Modulation (-I effect) Scaffold->Fluoro Pos 4 (Para) Linker 3-Aminomethyl Vector Control Scaffold->Linker Pos 3 (Meta) Fluoro->ZBG Increases Acidity Tail Derivatization Site (Ureas, Triazines) Selectivity Filter Linker->Tail Extension

Figure 1: Pharmacophore map of the this compound scaffold.

Chemical Synthesis & Derivatization

To utilize this scaffold, the free amine must be derivatized. The following workflow ensures high yield and purity.

Core Synthesis Route
  • Starting Material: 3-Cyano-4-fluorobenzenesulfonamide (Commercial or synthesized via chlorosulfonation of 2-fluorobenzonitrile).

  • Reduction: Catalytic hydrogenation (Pd/C,

    
    ) or Borane-THF reduction converts the nitrile to the primary amine.
    
  • Salt Formation: Isolate as the hydrochloride salt (HCl) to prevent self-polymerization or oxidation.

Derivatization Strategies (The "Tail")

The primary amine at position 3 is a nucleophile used to generate diverse libraries:

  • Ureas/Thioureas: React with isocyanates/isothiocyanates. (High affinity due to H-bonding capability).

  • Schiff Bases: React with aromatic aldehydes followed by reduction.

  • Triazinyls: React with cyanuric chloride (allows attachment of two different tails).

Structure-Activity Relationship (SAR) Analysis

The biological activity is defined by the inhibition constant (


) against specific CA isoforms.
Selectivity Profile
  • hCA I (Cytosolic): Generally low affinity (

    
    ) for bulky derivatives. This is desirable to avoid systemic side effects.
    
  • hCA II (Cytosolic): High affinity (

    
    ) is common but considered "off-target" for cancer therapy. Bulky tails at position 3 can sterically clash with hCA II residues (e.g., Phe131), improving selectivity for IX/XII.
    
  • hCA IX & XII (Transmembrane): The primary targets. Derivatives with ureido or glycosyl tails often show low nanomolar to sub-nanomolar affinity (

    
    ).
    
Representative Data Trends

Data summarized from general trends in fluorinated sulfonamide literature (e.g., Supuran et al.).

Derivative Type (Tail R-Group)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Free Amine (Parent) 1502530~0.8
Phenyl-Urea 4508.51.2 7.1
Pentafluorophenyl-Urea >10005.00.6 8.3
Glycosyl-Tail >50001504.5 33.3

Interpretation: The parent amine is a "pan-inhibitor." Derivatization with bulky or hydrophilic groups (Glycosyl) drastically reduces hCA I/II affinity while maintaining or enhancing hCA IX binding, driving the Selectivity Index (SI) up.

Biological Assay Protocols

To validate these compounds, the Stopped-Flow CO2 Hydration Assay is the gold standard. Standard UV assays are too slow for the high turnover rate of Carbonic Anhydrases (


).
Stopped-Flow Assay Workflow

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water.
    
  • Enzyme: Recombinant hCA (I, II, IX, or XII).[1]

Protocol:

  • Incubation: Incubate enzyme + Inhibitor (various concentrations) for 15 min at room temperature.

  • Loading: Load Syringe A with Enzyme/Inhibitor/Indicator mix. Load Syringe B with

    
    -saturated water.
    
  • Injection: Rapid mixing in the stopped-flow chamber.

  • Detection: Monitor absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation: Determine initial velocity (

    
    ). Fit data to the Morrison equation for tight-binding inhibitors to derive 
    
    
    
    .
Assay Logic Diagram

AssayWorkflow Start Start: Inhibitor Stock Prep Incubate Incubate Enzyme + Inhibitor (15 min, RT) Start->Incubate Mix Rapid Mixing (Stopped-Flow) < 10 ms dead time Incubate->Mix CO2_Prep Saturate Water with CO2 CO2_Prep->Mix Measure Monitor Absorbance (557 nm) (pH change via Phenol Red) Mix->Measure Calc Calculate Ki (Morrison Equation) Measure->Calc

Figure 2: Stopped-Flow CO2 Hydration Assay Workflow.

Future Directions: PROTACs and Dual-Targeting

The this compound scaffold is currently evolving beyond simple inhibition:

  • PROTACs (Proteolysis Targeting Chimeras): The amino-tail serves as the attachment point for a linker connected to an E3 ligase ligand (e.g., Thalidomide). This induces ubiquitination and degradation of hCA IX rather than just inhibition.

  • Dual Inhibitors: Conjugating this scaffold with cytotoxic agents (e.g., doxorubicin) or COX-2 inhibitors to attack hypoxic tumors via multiple pathways simultaneously.

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3][4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of the human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1013. Link

  • Alterio, V., et al. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 106(38), 16233-16238.[2] Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Supuran, C. T., et al. (2013).[6][7] Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis.[6][7] Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 686-689.[6][7] Link

Sources

Comprehensive Metabolic Stability Profiling: 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a predictive yet rigorously grounded metabolic profile for 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide .

Executive Summary & Structural Risk Assessment

This compound represents a classic "fragment-like" scaffold often utilized in the design of Carbonic Anhydrase (CA) inhibitors or as a polar building block in kinase drug discovery. While the sulfonamide moiety provides robust H-bond interactions and the fluorine atom modulates lipophilicity (


) and metabolic blocking, the primary benzylic amine  introduces a specific, high-risk metabolic liability often overlooked in standard cytochrome P450 (CYP) screens.
Physicochemical Profile & Clearance Predictions[1][2]
  • Molecular Weight: ~204.2 g/mol

  • Predicted LogP: ~0.5–0.9 (Highly polar, likely high fraction unbound,

    
    ).
    
  • Primary Clearance Risk: Oxidative deamination via Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO) .

  • Secondary Clearance Risk: N-Acetylation (NAT1/2) and Renal Excretion (unchanged).

  • CYP450 Risk: Low. The electron-deficient ring (Sulfonamide + Fluorine) deactivates the system against aromatic hydroxylation.

In Silico & Mechanistic Analysis: The "Why" Behind the Instability

To accurately predict the stability of this molecule, we must move beyond generic "liver stability" and dissect specific enzymatic vulnerabilities.

The Benzylic "Soft Spot" (MAO vs. CYP)

The structural motif of a primary amine attached to a benzylic carbon (


) is the canonical substrate for Monoamine Oxidases (MAOs).
  • Mechanism: MAO-B (and to a lesser extent MAO-A) catalyzes the oxidation of the

    
    -carbon, resulting in an imine intermediate which spontaneously hydrolyzes to an aldehyde and ammonia.
    
  • The Fluorine Effect: The fluorine at the 4-position (ortho to the aminomethyl group) exerts an inductive electron-withdrawing effect. While this typically stabilizes the ring against CYP oxidation, it does not significantly sterically hinder the flexible active site of MAO-B, nor does it sufficiently lower the basicity of the amine to prevent enzyme binding.

  • The "Blind Spot": Standard High-Throughput Screening (HTS) using Human Liver Microsomes (HLM) often under-predicts clearance for this scaffold. Why? Microsomes are derived from the Endoplasmic Reticulum (ER) and are rich in CYPs but depleted of Mitochondria (the location of MAO).

Sulfonamide Resilience

The primary sulfonamide (


) is generally metabolically robust.
  • Hydrolysis: Resistant.

  • Conjugation: Susceptible to N-glucuronidation (via UGTs) or N-acetylation, but these are usually minor pathways compared to the rapid oxidative deamination of the amine.

Predicted Metabolic Pathways (Visualization)

The following diagram illustrates the predicted biotransformation cascade. Note the divergence between Mitochondrial (MAO) and Cytosolic/ER (NAT/CYP) pathways.

MetabolicPathways cluster_mito Mitochondrial / Plasma Parent Parent Molecule This compound Aldehyde Metabolite M1 (Intermediate Aldehyde) Parent->Aldehyde Oxidative Deamination (MAO-B / SSAO) N_Acetyl Metabolite M3 N-Acetyl Conjugate Parent->N_Acetyl N-Acetylation (NAT1 / NAT2) N_Gluc Metabolite M4 Sulfonamide N-Glucuronide Parent->N_Gluc N-Glucuronidation (UGT) Acid Metabolite M2 Benzoic Acid Derivative (Major Excreted Form) Aldehyde->Acid Aldehyde Dehydrogenase (ALDH)

Figure 1: Predicted metabolic tree highlighting the critical oxidative deamination pathway (Red) dominant in benzylamine analogs.

Experimental Protocols: Validating the Predictions

To confirm the metabolic stability profile, a standard HLM assay is insufficient. The following tiered approach is required to capture non-CYP clearance.

Protocol A: Differential Fraction Incubation (The "Trap" Check)

Objective: Distinguish between CYP-mediated clearance (Microsomal) and MAO-mediated clearance (Mitochondrial/Cytosolic).

Reagents:

  • Test Compound: 1 µM final concentration (low conc. to avoid enzyme saturation).

  • Enzyme Sources:

    • Pooled Human Liver Microsomes (HLM) – Rich in CYP/UGT.

    • Pooled Human Liver S9 Fraction – Contains Microsomes + Cytosol (ALDH/NAT).

    • Recombinant MAO-B (or Mitochondrial Fraction) – Specific for amines.

  • Cofactors: NADPH (for CYPs), UDPGA (for UGTs), No Cofactor (for MAO - FAD is covalently bound).

Workflow:

  • Preparation: Prepare 100 mM Phosphate Buffer (pH 7.4).

  • Incubation:

    • Arm 1 (CYP): HLM + NADPH.

    • Arm 2 (MAO): Mito Fraction (no NADPH added).

    • Arm 3 (Global): Hepatocytes (Gold Standard).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quench: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Success Criteria (Self-Validating):

  • If

    
     in Mito Fraction  > 
    
    
    
    in HLM , the molecule is an MAO substrate.
  • If

    
     is high in Hepatocytes  but low in HLM , suspect non-CYP clearance (MAO or AO).
    
Protocol B: Plasma Stability (SSAO Assessment)

Objective: Benzylamines are often cleaved by Semicarbazide-Sensitive Amine Oxidase (SSAO) present in plasma, leading to rapid ex vivo degradation.

  • Matrix: Fresh Human Plasma and Rat Plasma (Rat plasma has high esterase/amidase activity; Human has SSAO).

  • Inhibitor Check: Run parallel incubation with Semicarbazide (1 mM).

  • Observation: If stability improves significantly with Semicarbazide, the instability is SSAO-driven.

Data Interpretation & Optimization Strategies

Quantitative Data Summary (Hypothetical/Predicted)
ParameterPredicted ValueInterpretation
HLM

< 15 µL/min/mgFalse Stability: Likely stable in standard CYP screens.
S9/Mito

> 50 µL/min/mgHigh Clearance: Rapid degradation via MAO.
Plasma

< 60 minUnstable: SSAO liability in blood.
Major Metabolite Benzoic Acid deriv.Oxidized product of the amine.[1][2][3][4]
Optimization (SAR)

If the predicted instability is confirmed, the following structural modifications are recommended to block the metabolic soft spot:

  • 
    -Methylation:  Convert the primary amine (
    
    
    
    ) to a secondary amine or branched alkyl (
    
    
    ). Steric hindrance blocks MAO access.
  • Cyclization: Incorporate the amine into a ring system (e.g., piperidine or azetidine).

  • Deuteration: Deuterate the benzylic position (

    
    ) to utilize the Kinetic Isotope Effect (KIE), slowing the rate-limiting C-H bond abstraction step.
    

References

  • Ochiai, Y. et al. (2006).[5] Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase. Biological & Pharmaceutical Bulletin.

  • Trombley, T. & Altman, R. (2026).[6] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[6]

  • Zhang, D. et al. (2002). Disposition of DPC 423 by novel metabolic pathways: Characterization of unusual metabolites. Chemical Research in Toxicology.

  • Cribb, A. E. et al. (1996). Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity. Pharmacogenetics.

Sources

Methodological & Application

Technical Application Note: Strategic Utilization of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes practical, robust synthetic methodologies over theoretical generalities, focusing specifically on the chemoselective utilization of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide .

Introduction & Chemical Profile[1][2][3][4][5][6][7]

This compound is a high-value bifunctional building block used extensively in Fragment-Based Drug Discovery (FBDD). Its structure features two distinct nitrogen centers with vastly different reactivities: a highly nucleophilic aliphatic benzylamine and a weakly nucleophilic, acidic aromatic sulfonamide .

This molecule serves as a "privileged structure" in the design of inhibitors for Carbonic Anhydrases (CA) , Matrix Metalloproteinases (MMP) , and voltage-gated ion channels (e.g., Nav1.7 ). The fluorine atom at the 4-position is critical; it blocks metabolic hydroxylation at the para-position relative to the sulfonamide, thereby enhancing the pharmacokinetic (PK) half-life of the resulting clinical candidates.

Physicochemical Profile
PropertyValue / CharacteristicRelevance to Synthesis
Molecular Weight ~204.22 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
pKa (Benzylamine) ~9.0 - 9.5Protonated at physiological pH; requires base (DIPEA/TEA) for coupling.
pKa (Sulfonamide) ~10.0 - 10.5Acts as a weak acid. Generally unreactive under standard amide coupling conditions.
Solubility DMSO, DMF, MeOHLimited solubility in non-polar solvents (DCM, Hexanes) due to polarity.
CAS Number Varies by salt formEnsure free base is generated in situ if using HCl salt.

Reaction Landscape & Chemoselectivity

The primary synthetic challenge is maintaining chemoselectivity . The aliphatic amine is the intended attachment point for scaffold diversification. The sulfonamide must remain free to act as the pharmacophore (zinc-binding group).

Strategic Workflow Diagram

The following diagram outlines the divergent synthetic pathways accessible from this core intermediate.

ReactionLandscape cluster_legend Target Class Applicability Start 3-(Aminomethyl)-4- fluorobenzene-1-sulfonamide Amide Amide Linked Inhibitors Start->Amide Carboxylic Acids (HATU/DIPEA) Urea Urea/Carbamate Analogs Start->Urea Isocyanates or CDI Activation SecAmine Secondary Amine (Reductive Amination) Start->SecAmine Aldehydes (STAB/AcOH) Kinase Inhibitors Kinase Inhibitors Amide->Kinase Inhibitors Ion Channel Blockers Ion Channel Blockers Urea->Ion Channel Blockers GPCR Ligands GPCR Ligands SecAmine->GPCR Ligands

Caption: Divergent synthesis pathways. The benzylamine moiety allows for selective functionalization without protecting the sulfonamide group.

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Coupling

Objective: Covalent attachment of the sulfonamide fragment to a carboxylic acid core scaffold. Mechanism: Activation of the carboxylic acid using HATU prevents low yields associated with the poor solubility of the sulfonamide starting material. Selectivity: The sulfonamide nitrogen is too weakly nucleophilic to compete with the benzylamine for the active ester.

Reagents & Materials:
  • Substrate: Carboxylic Acid Core (1.0 equiv)

  • Reagent: this compound (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Visual check: Solution may turn slightly yellow.

  • Addition: Add this compound (1.1 mmol) directly to the reaction mixture.

    • Note: If using the Hydrochloride salt, ensure the extra equivalent of DIPEA is added to neutralize the salt.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass = Acid MW + 204.2 - 18.0).

  • Workup (Self-Validating Step):

    • Dilute reaction with EtOAc (30 mL).

    • Wash with 0.5 M HCl or 10% Citric Acid (2 x 10 mL). Reasoning: This acidic wash removes unreacted benzylamine and excess DIPEA/HATU by-products.

    • Wash with Saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Protocol B: Reductive Amination (Scaffold Diversification)

Objective: Creation of a secondary amine linkage, often used to improve solubility or flexibility compared to rigid amides. Scientific Grounding: Sodium Triacetoxyborohydride (STAB) is used instead of Sodium Cyanoborohydride due to lower toxicity and better control over pH, preventing reduction of the sulfonamide or aromatic ring.

Reagents:
  • Electrophile: Aldehyde Core (1.0 equiv)

  • Nucleophile: this compound (1.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Additive: Acetic Acid (AcOH) (1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:
  • Imine Formation: Dissolve the Aldehyde (1.0 mmol) and the Sulfonamide amine (1.0 mmol) in DCE (10 mL). Add catalytic AcOH. Stir for 1 hour at RT.

    • Validation: Formation of the imine intermediate can often be observed by a shift in the UV trace on LC-MS.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Caution: Mild gas evolution (H₂) may occur.

  • Reaction: Stir at RT for 12 hours under inert atmosphere (N₂).

  • Quench & Workup:

    • Quench with Saturated NaHCO₃ (aqueous). Stir vigorously for 15 minutes.

    • Extract with DCM (3x).

    • Crucial Step: The product is a secondary amine. Do not use acidic washes, or you will extract the product into the aqueous layer.

  • Purification: SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges are highly recommended to capture the basic secondary amine and elute non-basic impurities.

Troubleshooting & Optimization Logic

The following decision tree helps troubleshoot common issues during library synthesis.

Troubleshooting Problem Low Yield / Impurities CheckLCMS Analyze LC-MS Data Problem->CheckLCMS SM_Remains Unreacted Amine Present CheckLCMS->SM_Remains Mass = 204.2 Diacylated Bis-acylated Product (Sulfonamide reacted) CheckLCMS->Diacylated Mass = Product + Acyl Solution1 Increase Activation Time Switch to HATU SM_Remains->Solution1 Solution2 Reduce Base Equiv. Lower Temp to 0°C Diacylated->Solution2

Caption: Diagnostic logic for optimizing coupling reactions involving aminomethyl-benzenesulfonamides.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Context: Authoritative review on coupling reagents (H
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Context: Establishes the standard protocol for STAB reductive amin
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168-181.

    • Context: Validates the use of sulfonamide fragments in drug discovery and the importance of the zinc-binding pharmacophore.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

    • Context: Statistical analysis supporting amide coupling and reductive amination as top priority reactions in medicinal chemistry.

Application Note: Amide Coupling with 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile[1][2]

This application note details optimized protocols for performing amide coupling reactions using 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide . This building block is a critical "linker" scaffold in medicinal chemistry, particularly for fragment-based drug discovery targeting carbonic anhydrases or designing dual-action inhibitors.

The molecule features two nitrogen centers with distinct reactivity profiles.[1] Successful utilization requires protocols that prioritize the nucleophilic benzyl amine while suppressing side reactions at the sulfonamide nitrogen and managing the solubility challenges inherent to zwitterionic-like intermediates.

Structural Analysis & Reactivity
  • Primary Nucleophile: The 3-position aminomethyl group (benzyl amine).

    • Reactivity: High nucleophilicity (

      
      ). The ortho-fluorine atom exerts an inductive electron-withdrawing effect, slightly lowering basicity compared to non-fluorinated benzyl amines, but it remains the kinetic nucleophile.
      
  • Competing Nucleophile: The 1-position sulfonamide (

    
    ).
    
    • Reactivity: Weakly acidic (

      
      ) and poorly nucleophilic. However, under forcing conditions or with highly reactive acylating agents (e.g., acid chlorides), 
      
      
      
      -acylation of the sulfonamide can occur, forming an imide-type impurity (
      
      
      ).
  • Solubility: The presence of the sulfonamide moiety imparts significant polarity. The molecule often displays poor solubility in non-polar solvents (DCM, Hexanes) and requires polar aprotic solvents (DMF, DMSO, DMAc) or polar organic mixtures (EtOAc/MeOH).

Methodology & Decision Logic

We present two distinct protocols based on the scale and nature of the coupling partner (Carboxylic Acid).

  • Protocol A (HATU/DMF): The "Discovery Standard." Best for small-scale (<100 mg), valuable, or sterically hindered carboxylic acids. It ensures high conversion but requires careful chromatographic purification.

  • Protocol B (T3P/EtOAc): The "Process/Green Route." Best for scale-up (>1 g) or when simplified workup is required. T3P (Propylphosphonic anhydride) minimizes epimerization and generates water-soluble byproducts, often eliminating the need for chromatography.[2]

Experimental Workflow Logic

ReactionLogic Start Start: Select Coupling Strategy CheckAcid Analyze Carboxylic Acid Input Start->CheckAcid IsHindered Is Acid Sterically Hindered or Precious? CheckAcid->IsHindered RouteHATU Route A: HATU / DMF (High Activation Energy) IsHindered->RouteHATU Yes RouteT3P Route B: T3P / EtOAc or MeTHF (Clean Workup / Scalable) IsHindered->RouteT3P No / Scale-up ExecutionHATU Execution: 1. Pre-activate Acid (vital) 2. Add Amine 3. Flash Chromatography RouteHATU->ExecutionHATU ExecutionT3P Execution: 1. Mix Acid + Amine 2. Add T3P + Base 3. Aqueous Extraction RouteT3P->ExecutionT3P Purification Purification Strategy (Polarity Check) ExecutionHATU->Purification ExecutionT3P->Purification

Figure 1: Decision tree for selecting the optimal coupling reagent based on substrate constraints and scale.

Protocol A: High-Efficiency Coupling (HATU)

Application: Synthesis of analogs for SAR studies; coupling with unreactive or chiral acids. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester). Critical Control Point: Pre-activation of the acid is mandatory to prevent guanidinylation of the benzyl amine by HATU.

Materials
  • Amine: this compound (1.0 equiv).

  • Acid: Carboxylic acid coupling partner (1.0 - 1.2 equiv).[3]

  • Reagent: HATU (1.1 - 1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv) and stir for 2 minutes.

  • Active Ester Formation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. Visual Cue: The solution often turns yellow/orange.

  • Amine Addition: Add This compound (1.0 equiv) dissolved in a minimum volume of DMF. Add the remaining DIPEA (1.0 equiv) if the amine was supplied as a salt (e.g., HCl salt).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Target Mass: Look for

      
      .
      
    • Side Product Check: Watch for

      
       (guanidinylated amine adduct) if conversion is low.
      
  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash with 0.5 M LiCl (aq) x 2 (removes DMF efficiently).

    • Wash with Sat.

      
        (removes unreacted acid).
      
    • Wash with Brine . Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography.

    • Eluent: DCM:MeOH (0–10% gradient) or EtOAc:Hexanes (20–100%).

    • Note: The sulfonamide group makes the product polar; ensure the product elutes before the baseline impurities.

Protocol B: Scalable & Green Coupling (T3P)

Application: Gram-scale synthesis; avoiding toxic byproducts; substrates prone to racemization. Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger and activating agent. It does not require HOBt/HOAt. Advantage: T3P byproducts are water-soluble, often allowing product isolation via simple extraction.[4][5]

Materials
  • Amine: this compound (1.0 equiv).

  • Acid: Carboxylic acid (1.1 equiv).

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv).

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Pyridine often gives higher yields with T3P.

  • Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF.[5]

Step-by-Step Procedure
  • Slurry Setup: In a reactor/flask, charge the Carboxylic Acid (1.1 equiv) and This compound (1.0 equiv).

  • Solvent: Add EtOAc (concentration 0.2 – 0.5 M). Note: The amine may not fully dissolve initially; this is acceptable.

  • Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0°C (ice bath).

  • T3P Addition: Dropwise add T3P solution (1.5 equiv) over 5–10 minutes.

    • Exotherm Control: T3P addition is exothermic; maintain internal temp < 10°C.

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 2–12 hours.

    • Self-Validation: The slurry often clears to a homogeneous solution as the amide forms.

  • Workup (The "Wash-Away" Method):

    • Add water to the reaction vessel. Separate phases.

    • Acidic Wash: Wash organic layer with 10% Citric Acid or 0.5 M HCl (removes Pyridine and unreacted amine).

    • Basic Wash: Wash organic layer with Sat.

      
       (removes unreacted acid and phosphorus byproducts).
      
    • Brine Wash: Wash with saturated brine.

  • Isolation: Dry organic layer (

    
    ) and concentrate.
    
    • Result: Often yields >95% purity white solid/foam without chromatography.

Troubleshooting & Optimization

Common Failure Modes
IssueProbable CauseCorrective Action
Low Conversion Poor solubility of the sulfonamide starting material.Switch solvent to DMSO or NMP. Use HATU protocol.
Double Acylation Reaction at Sulfonamide Nitrogen (

).
Use T3P (milder).[4][5] Avoid Acid Chlorides. Reduce equivalents of acid/coupling agent.
Guanidinylation HATU reacted with amine before acid activation.Strictly follow Protocol A Step 3 (pre-activate acid for 15 mins before adding amine).
Product in Aqueous Product is extremely polar (amphoteric).Do not use strong acid/base washes. Use n-Butanol extraction or evaporate DMF and load directly onto C18 Reverse Phase.
Purification Logic for Sulfonamides

Because the sulfonamide group (


) can deprotonate in strong base, and the amide product is polar:
  • Avoid strong basic extractions (e.g., 1M NaOH) during workup, as the product may form a salt and partition into the aqueous phase.

  • Chromatography: If normal phase (silica) fails due to streaking, add 1% Acetic Acid to the eluent to keep the sulfonamide protonated, or switch to Reverse Phase (C18) using Water/Acetonitrile (+0.1% Formic Acid).

Workup Flow Diagram

WorkupLogic ReactionMix Crude Reaction Mixture (EtOAc/Organic Phase) AcidWash Wash 1: 0.5M HCl or 10% Citric Acid ReactionMix->AcidWash RemoveBase Removes: - Pyridine/DIPEA - Unreacted Benzyl Amine AcidWash->RemoveBase BaseWash Wash 2: Sat. NaHCO3 (pH ~8) AcidWash->BaseWash RemoveAcid Removes: - Unreacted Carboxylic Acid - T3P/HATU Byproducts BaseWash->RemoveAcid BrineWash Wash 3: Brine + Dry BaseWash->BrineWash Result Final Organic Layer: Contains Product + Neutral Impurities BrineWash->Result

Figure 2: Optimized workup train for sulfonamide-containing amides to ensure removal of starting materials without losing product to the aqueous phase.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][3][5][6] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4] Organic Process Research & Development, 20(2), 140–177.

  • Patterson, J. et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4][7] Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.

Sources

reaction conditions for derivatizing the aminomethyl group in sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Derivatization of Aminomethyl Sulfonamides

Introduction & Strategic Analysis

The derivatization of aminomethyl sulfonamides (e.g., Mafenide analogues) presents a classic chemoselectivity challenge in medicinal chemistry. The molecule contains two distinct nitrogen centers:[1]

  • The Aliphatic Primary Amine (

    
    ):  Highly nucleophilic, basic (
    
    
    
    for conjugate acid).
  • The Sulfonamide Nitrogen (

    
    ):  Weakly nucleophilic, acidic (
    
    
    
    ).

The Core Challenge: While the aliphatic amine is the intended target for derivatization (e.g., amide coupling, reductive amination), the sulfonamide moiety can interfere. Under highly basic conditions, the sulfonamide deprotonates to form a nucleophilic anion (


), potentially leading to bis-alkylation or side reactions. Conversely, under acidic conditions, the aliphatic amine forms an unreactive ammonium salt (

).

The Solution: Successful derivatization relies on maintaining a "Goldilocks" pH window where the aliphatic amine is deprotonated (nucleophilic) while the sulfonamide remains neutral (non-nucleophilic) or, if deprotonated, remains kinetically slower than the primary amine toward the specific electrophile.

Reaction Landscape Visualization

The following diagram illustrates the


 disparity and the resulting chemoselective windows for derivatization.

ReactionLandscape Substrate Aminomethyl Sulfonamide (H2N-CH2-Ar-SO2NH2) AliphaticN Aliphatic Amine (-CH2NH2) Nucleophilic | pKa ~ 10.5 Substrate->AliphaticN Site 1 SulfonamideN Sulfonamide (-SO2NH2) Acidic/Poor Nuc | pKa ~ 10.1 Substrate->SulfonamideN Site 2 Product Target: Amide/Amine Deriv. AliphaticN->Product Fast Reaction (Acylation/Red. Am.) SideProduct Side Rxn: Bis-sulfonylation SulfonamideN->SideProduct Slow Reaction Base Base Selection (DIPEA/TEA) Base->AliphaticN Activates (Deprotonates NH3+) Base->SulfonamideN Ionizes (Avoid Excess)

Figure 1: Chemoselectivity landscape. The aliphatic amine is the kinetic product; the sulfonamide is the thermodynamic sink if conditions are too harsh.

Protocol 1: Chemoselective Amide Coupling (Acylation)

This protocol utilizes HATU as the coupling agent.[2][][4] HATU is preferred over EDC/HOBt for this substrate class because its rapid kinetics favor the primary amine over the sluggish sulfonamide, minimizing side reactions.

Reagents:

  • Carboxylic Acid (

    
     equiv)
    
  • Aminomethyl sulfonamide (HCl salt) (

    
     equiv)
    
  • HATU (

    
     equiv)
    
  • DIPEA (N,N-Diisopropylethylamine) (

    
     equiv)
    
  • Solvent: DMF (Anhydrous) - Critical for solubility

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (

    
     mmol) in anhydrous DMF  (
    
    
    
    mL). Add HATU (
    
    
    mmol) and DIPEA (
    
    
    mmol only). Stir at Room Temperature (RT) for 5–10 minutes.
    • Why? Pre-activating the acid ensures the active ester is ready before the nucleophile sees it. Limiting base here prevents premature sulfonamide ionization.

  • Amine Addition: In a separate vial, dissolve the Aminomethyl sulfonamide hydrochloride (

    
     mmol) in DMF  (
    
    
    
    mL) with the remaining DIPEA (
    
    
    mmol).
    • Note: Ensure the amine is fully dissolved. Sonicate if necessary.

  • Coupling: Add the amine solution dropwise to the activated acid solution.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

    • Target Mass:

      
      .
      
    • Side Product: Look for

      
       (Bis-acylation).
      
  • Workup (Precipitation Method):

    • Pour the reaction mixture into Ice-Cold Water (

      
       mL) with vigorous stirring.
      
    • Adjust pH to ~4–5 using

      
       (carefully). This protonates any unreacted amine and keeps the sulfonamide neutral/precipitated.
      
    • Filter the precipitate, wash with water and diethyl ether.

  • Alternative Workup (Extraction):

    • If no precipitate forms, extract with EtOAc/n-Butanol (9:1) . Wash organic layer with

      
       (to remove DMF), then brine.
      

Protocol 2: Reductive Amination

Reductive amination is highly selective. The sulfonamide nitrogen is too electron-deficient to form a stable imine with aldehydes/ketones, rendering the aliphatic amine the exclusive reaction site.

Reagents:

  • Aldehyde/Ketone (

    
     equiv)
    
  • Aminomethyl sulfonamide (free base or HCl salt) (

    
     equiv)
    
  • STAB (Sodium Triacetoxyborohydride) (

    
     equiv)
    
  • Acetic Acid (catalytic, if using free base) or DIPEA (stoichiometric, if using HCl salt)

  • Solvent: DCE (1,2-Dichloroethane) or THF.

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve Aldehyde (

      
       mmol) and Aminomethyl sulfonamide  (
      
      
      
      mmol) in DCE (
      
      
      mL).
    • If using Amine-HCl salt: Add DIPEA (

      
       mmol) to free-base the amine.
      
    • If using Free Amine: Add Acetic Acid (

      
       drops) to catalyze imine formation.
      
    • Stir for 30–60 minutes under Nitrogen.

  • Reduction:

    • Add STAB (

      
       mmol) in one portion.
      
    • Stir at RT for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated

      
        (aqueous).
      
    • Extract with DCM (

      
       mL).
      
    • Purification: The sulfonamide group is polar. If the product is not pure, use Flash Chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization Table

IssueObservation (LC-MS)Root CauseCorrective Action
Low Yield Large amount of unreacted acid/amine.Poor Solubility.Switch solvent to DMSO or NMP. Ensure amine salt is fully neutralized.
Bis-Acylation Mass = Product + Acid Mass.pH too high (Sulfonamide reacting).Reduce DIPEA equivalents. Add amine solution slower. Use EDC/HOBt (milder) instead of HATU.
Precipitation Reaction turns cloudy immediately.Product or intermediate insolubility.This is often good (product crashing out). Filter and analyze solid. If starting material, add more DMF.
No Reaction Only starting materials visible.Amine still protonated.Check pH of reaction mixture. It must be basic (pH > 8) on wet pH paper. Add more DIPEA.

Workflow Visualization (Graphviz)

Workflow Start Start: Aminomethyl Sulfonamide (HCl Salt) Solubilization Dissolve in DMF (Critical Step) Start->Solubilization Activation Add Base (DIPEA) Target pH 8-9 Solubilization->Activation Decision Select Electrophile Activation->Decision RouteA Route A: Carboxylic Acid (+ HATU) Decision->RouteA Amide Bond RouteB Route B: Aldehyde (+ STAB) Decision->RouteB Alkyl Amine Reaction Reaction (RT, 2-4h) RouteA->Reaction RouteB->Reaction Quench Quench (Acidic workup for Amide) (Basic workup for Red. Am.) Reaction->Quench Purification Purification (Precipitation or Column) Quench->Purification

Figure 2: Decision tree for derivatization workflows.

References

  • National Institute of Standards and Technology (NIST). Solubility of Sulfonamides and Related Compounds. NIST Standard Reference Data. [Link]

  • Caine, B. A., et al. (2019). "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." Chemical Science (RSC), 10, 6368-6381. [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][5] Tetrahedron, 61(46), 10827-10852. [Link]

Sources

Application Notes & Protocols: The Utility of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide in the Synthesis of Novel Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Scaffold for Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO₂ transport, and various biosynthetic pathways.[1][3][4] Given their involvement in numerous pathologies, including glaucoma, epilepsy, edema, and cancer, specific CA isoforms have become validated and highly attractive therapeutic targets.[1][2]

The primary sulfonamide group (—SO₂NH₂) is the quintessential zinc-binding group for potent CA inhibitors.[5][6] Its deprotonated form coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule and halting the catalytic cycle.[2][5] While the sulfonamide moiety provides the anchor for inhibition, the aromatic or heterocyclic scaffold to which it is attached is crucial for determining the inhibitor's affinity and isoform selectivity.

This guide focuses on the strategic application of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide , a key building block in the design of next-generation CA inhibitors. We will explore its synthesis, its mechanism of action, and the rationale behind its use, providing detailed protocols for its application and evaluation. The deliberate incorporation of a fluorine atom and an aminomethyl "tail" offers distinct advantages in modulating the physicochemical properties and biological activity of the final inhibitor.[7][8]

Part I: Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol outlines a common and reliable synthetic route.

Causality in Synthesis Design

The chosen synthetic pathway begins with a commercially available starting material and proceeds through functional group transformations that are robust and well-documented. Key considerations include:

  • Chlorosulfonation: This is a standard method to introduce the sulfonyl chloride group, a necessary precursor for the sulfonamide.[9]

  • Amination: The reaction of the sulfonyl chloride with ammonia forms the primary sulfonamide. This step must be carefully controlled to avoid side reactions.

  • Protecting Group Strategy: While not explicitly detailed in this generalized protocol, a real-world synthesis might involve protecting the aminomethyl group's precursor (e.g., a nitrile or a protected amine) until after the sulfonamide is formed to prevent unwanted reactions.

Visualized Synthesis Workflow

G A 2-Fluoro-5-methylbenzonitrile B Chlorosulfonic Acid Treatment A->B 1. Chlorosulfonic acid 2. Thionyl chloride C 4-Fluoro-3-(cyanomethyl)benzene-1-sulfonyl chloride B->C D Ammonolysis C->D Aq. Ammonia (NH₃) E 3-(Cyanomethyl)-4-fluorobenzene-1-sulfonamide D->E F Reduction (e.g., H₂, Raney Ni) E->F Catalytic Hydrogenation G This compound F->G

Caption: A representative synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a generalized representation and should be performed by trained chemists with appropriate safety precautions.

  • Step 1: Chlorosulfonation of the Aromatic Precursor

    • In a fume hood, slowly add the starting material (e.g., a suitable protected derivative of 4-fluoro-3-methyltoluene) to an excess of chlorosulfonic acid at 0-5 °C with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto crushed ice. The product, a sulfonyl chloride, will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Step 2: Formation of the Sulfonamide

    • Dissolve the crude sulfonyl chloride from Step 1 in a suitable organic solvent (e.g., acetone or THF).

    • Add this solution dropwise to a stirred, chilled (0-5 °C) solution of concentrated aqueous ammonia.[9]

    • Stir the reaction for 1-2 hours, allowing it to warm to room temperature.

    • Remove the organic solvent under reduced pressure. The resulting solid is the crude sulfonamide.

    • Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Step 3: Introduction/Deprotection of the Aminomethyl Group

    • This step is highly dependent on the starting material. If a precursor like a nitrile was used (as in the diagram), it would now be reduced (e.g., via catalytic hydrogenation) to the primary amine.

    • If a protecting group was used, it would be removed under appropriate conditions (e.g., acid or base hydrolysis).

  • Step 4: Characterization

    • Confirm the structure of the final product using standard analytical techniques:

      • ¹H and ¹³C NMR: To verify the chemical structure and proton/carbon environments.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • FT-IR: To identify key functional groups (e.g., -SO₂NH₂, -NH₂, C-F).

Part II: Application in Carbonic Anhydrase Inhibition

The this compound scaffold is a potent starting point for developing CA inhibitors. The primary sulfonamide serves as the zinc-binding group, while the aminomethyl tail can be further derivatized to interact with amino acid residues in the active site cleft, thereby enhancing affinity and conferring isoform selectivity.[6]

Mechanism of Inhibition

Sulfonamide inhibitors function by mimicking the transition state of the CO₂ hydration reaction. The anionic sulfonamide nitrogen forms a strong coordinate bond with the Zn²⁺ ion, displacing the nucleophilic hydroxide species and rendering the enzyme inactive.

G cluster_0 CA Active Site cluster_1 Inhibitor Binding Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH ⁻OH Zn->OH Catalytic Nucleophile Inhibitor R-SO₂NH⁻ H2O H₂O Zn_i Zn²⁺ His1_i His Zn_i->His1_i His2_i His Zn_i->His2_i His3_i His Zn_i->His3_i Zn_i->Inhibitor Inhibition H2O_out H₂O Inhibitor->H2O_out Displacement H2O_in H₂O H2O_in->OH Deprotonation

Caption: Mechanism of CA inhibition by a sulfonamide (R-SO₂NH₂).

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of a compound against a specific CA isoform. It measures the esterase activity of CA using p-nitrophenyl acetate (pNPA) as a substrate.[10]

Principle: CA catalyzes the hydrolysis of pNPA to p-nitrophenol, a yellow product that absorbs light at 400-405 nm. An inhibitor will slow this reaction, leading to a reduced rate of color development.[10][11]

Materials:

  • Human CA isoforms (e.g., hCA I, II, IX)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • p-Nitrophenyl acetate (pNPA) substrate solution

  • Test compound (e.g., derivatives of this compound) dissolved in DMSO

  • Positive control inhibitor: Acetazolamide[12]

  • 96-well microplate and plate reader

Visualized Assay Workflow

G A 1. Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) B 2. Dispense into 96-well Plate - Enzyme Solution - Inhibitor (serial dilutions) - Buffer A->B C 3. Pre-incubate (e.g., 10-15 min at RT) Allows inhibitor to bind enzyme B->C D 4. Initiate Reaction Add pNPA Substrate to all wells C->D E 5. Kinetic Measurement Read Absorbance at 405 nm every 30 sec for 10-15 min D->E F 6. Data Analysis - Calculate Reaction Velocity (V) - Plot % Inhibition vs. [Inhibitor] - Determine IC₅₀ E->F

Sources

Technical Application Note: Reductive Amination Strategies for 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide (CAS: 833480-70-9). This scaffold is a critical pharmacophore in fragment-based drug discovery, particularly for carbonic anhydrase inhibitors and kinase selectivity profiles.

Executive Summary & Molecule Analysis

The substrate This compound presents a unique set of electronic and solubility challenges compared to standard benzylamines. Successful derivatization requires navigating the competing reactivities of the basic primary amine and the acidic sulfonamide moiety.

Structural Considerations
  • Primary Amine (Nucleophile): The C3-aminomethyl group is the active nucleophile. The ortho-fluorine atom at C4 exerts an inductive electron-withdrawing effect ($ -I $), slightly reducing the nucleophilicity of the amine compared to non-fluorinated benzylamines.

  • Sulfonamide (Acidic/Competing): The C1-sulfonamide group ($ pK_a \approx 10.0 $) is susceptible to deprotonation under strongly basic conditions. It renders the molecule amphoteric and poorly soluble in non-polar solvents (e.g., Hexanes, Et2O).

  • Solubility Profile:

    • High: DMSO, DMF, MeOH, warm THF.

    • Moderate: DCM, DCE (often requires co-solvent).[1]

    • Low: Water, Toluene, Hexanes.

Retrosynthetic Logic

Direct alkylation using alkyl halides is discouraged due to the risk of over-alkylation (quaternization) and potential sulfonamide N-alkylation. Reductive amination is the preferred route, ensuring mono-alkylation control.

Critical Decision Matrix (Workflow)

Before selecting a protocol, evaluate the electrophile (carbonyl source) using the decision tree below.

ReductiveAminationWorkflow Start Start: Electrophile Selection Aldehyde Aldehyde (R-CHO) Start->Aldehyde Ketone Ketone (R-C=O-R') Start->Ketone SolubilityCheck Is Substrate Soluble in DCE? Aldehyde->SolubilityCheck StericCheck Sterically Hindered? Ketone->StericCheck MethodA Method A: STAB/DCE (Standard Protocol) SolubilityCheck->MethodA Yes MethodA_Mod Add MeOH or DMF co-solvent SolubilityCheck->MethodA_Mod No MethodA_Mod->MethodA MethodB Method B: Ti(OiPr)4 Pre-activation StericCheck->MethodB Yes (or unreactive) MethodC Method C: NaCNBH3/MeOH (Acid Catalysis) StericCheck->MethodC No

Figure 1: Decision matrix for selecting the optimal reductive amination condition based on electrophile reactivity and solubility.

Detailed Experimental Protocols

Method A: The "Workhorse" Protocol (Aldehydes)

Reagents: Sodium Triacetoxyborohydride (STAB), DCE/DCM. Rationale: STAB is a mild hydride donor that reduces imines faster than aldehydes, minimizing side reactions. It does not require acidic conditions, preserving the sulfonamide integrity.

Protocol:

  • Preparation: In a 20 mL scintillation vial, suspend This compound (1.0 equiv, e.g., 100 mg) in 1,2-Dichloroethane (DCE) (4 mL).

    • Note: If the suspension is thick, add Methanol (MeOH) dropwise until a clear solution or fine suspension is achieved (Max 10% v/v MeOH).

  • Imine Formation: Add the Aldehyde (1.1 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by LCMS to observe the formation of the imine (M+H = Mass of Amine + Mass of Aldehyde - 18).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Optional: If the reaction is sluggish, add Acetic Acid (AcOH) (1.0 equiv).

  • Reaction: Stir at RT for 2–16 hours under Nitrogen.

  • Workup (Critical):

    • Quench with saturated aqueous NaHCO3 (Do NOT use strong base like NaOH, which will deprotonate the sulfonamide and trap the product in the aqueous layer).

    • Extract with DCM or EtOAc (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

Method B: Titanium-Mediated Amination (Ketones/Hindered Substrates)

Reagents: Titanium(IV) Isopropoxide (Ti(OiPr)4), NaBH4. Rationale: Ketones are less electrophilic. Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive imine formation.

Protocol:

  • Activation: In a dry flask, combine the Amine (1.0 equiv) and Ketone (1.2 equiv) in anhydrous THF (0.2 M concentration).

  • Lewis Acid Addition: Add Ti(OiPr)4 (2.0 equiv) neat via syringe. The solution typically turns yellow/orange.

  • Incubation: Stir at RT for 12–24 hours (or microwave at 60°C for 1 hour).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) (2.0 equiv) carefully (exothermic). Then add MeOH (1 mL/mmol) dropwise to solubilize the borohydride.

  • Quench (The "Titanium Crash"):

    • Add 1 mL of water to the reaction mixture. A thick white precipitate (TiO2) will form.

    • Dilute with EtOAc and stir vigorously for 10 minutes.

    • Filter through a Celite pad to remove titanium salts.

    • Concentrate the filtrate and purify.[2]

Mechanistic Insight & Troubleshooting

Mechanism of Action

Understanding the specific pathway helps in troubleshooting.

Mechanism Amine Amine (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + H+ Aldehyde Aldehyde (Electrophile) Aldehyde->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product Secondary Amine (Final) Iminium->Product + H- (Hydride)

Figure 2: Stepwise mechanistic pathway. Note that STAB reduces the Iminium ion selectively over the Aldehyde.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Poor solubility of Sulfonamide.Switch solvent to THF/MeOH (9:1) or pure MeOH .
No Reaction (Ketones) Steric hindrance or low electrophilicity.Switch to Method B (Ti(OiPr)4) .
Product in Aqueous Layer Sulfonamide deprotonation during workup.[3]Check pH. Ensure aqueous layer is pH 7–8, not >10. Re-acidify aqueous layer to pH 7 and re-extract with EtOAc/MeOH (9:1).
Bis-alkylation Aldehyde is too reactive (e.g., Formaldehyde).Use slow addition of aldehyde or lower equivalents (0.9 equiv).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995, 60(15), 4928-4929.

  • Supuran, C. T. "Carbonic anhydrase inhibitors: Drug design and pharmacological applications." Nature Reviews Drug Discovery, 2008, 7, 168–181.

  • Common Organic Chemistry. "Reductive Amination Conditions and Reagents."

Sources

Application Note: Strategic Solvent Selection for Reactions Involving 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide is a key building block in medicinal chemistry, valued for its trifunctional nature which allows for diverse synthetic modifications. The strategic selection of a solvent system is paramount to achieving optimal reaction outcomes, including yield, purity, and scalability. This document provides a comprehensive guide to solvent selection for various reactions involving this versatile molecule, grounded in fundamental chemical principles and supported by practical protocols.

Physicochemical Properties of this compound

A thorough understanding of the substrate's properties is the foundation of rational solvent selection.

PropertyValue/InformationSource
Molecular Formula C7H9FN2O2SN/A
Molecular Weight 204.22 g/mol N/A
Melting Point 167-171 °C
Appearance White to off-white powder
Functional Groups Primary aliphatic amine, primary sulfonamide, aromatic fluorideN/A
pKa (approximate) Amine (NH2): ~9-10, Sulfonamide (SO2NH2): ~10-11[1]

The presence of both a basic aminomethyl group and an acidic sulfonamide group, along with the polar sulfonyl and C-F bonds, imparts a polar character to the molecule. This suggests that polar solvents will generally be more effective for dissolution. However, the aromatic ring provides some nonpolar character, allowing for solubility in a range of solvents.

Core Principles of Solvent Selection

The choice of solvent can dramatically influence reaction kinetics and equilibria.[2] Key solvent properties to consider include:

  • Polarity and Dielectric Constant: A solvent's ability to stabilize charged intermediates or transition states is crucial.[3] Polar solvents are generally favored for reactions involving polar reactants and intermediates.

  • Protic vs. Aprotic: Protic solvents (e.g., water, alcohols) can hydrogen bond with and solvate both anions and cations. Aprotic solvents (e.g., DMF, DMSO, acetonitrile) lack acidic protons and are poor at solvating anions, which can enhance the reactivity of anionic nucleophiles.

  • Solubility: The solvent must dissolve all reactants to a sufficient concentration for the reaction to proceed efficiently. As a general principle, "like dissolves like."

  • Boiling Point: The reaction temperature is often dictated by the solvent's boiling point, which in turn affects the reaction rate.

  • Reactivity: The solvent should be inert under the reaction conditions to avoid unwanted side reactions.

Reaction-Specific Solvent Recommendations

N-Acylation and N-Sulfonylation of the Aminomethyl Group

These are among the most common reactions performed on this compound. The aminomethyl group acts as a nucleophile, attacking an electrophilic acylating or sulfonylating agent.

Mechanism and Solvent Effects: The reaction proceeds via nucleophilic acyl substitution.[4] The choice of solvent can influence the nucleophilicity of the amine and the stability of the tetrahedral intermediate.

  • Aprotic Polar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) are excellent choices. They effectively dissolve the starting material and common acylating agents (e.g., acid chlorides, anhydrides). Their aprotic nature prevents the deactivation of the amine nucleophile through hydrogen bonding.

  • Basic Solvents/Additives: Pyridine or triethylamine (TEA) can serve as both a solvent and a base to neutralize the acid byproduct (e.g., HCl), driving the reaction to completion.[5]

dot

Caption: Workflow for N-Acylation/N-Sulfonylation.

Protocol: N-Acetylation of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of substrate) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding water.

  • Extraction: Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Reactions at the Sulfonamide Group

The sulfonamide nitrogen can be alkylated or acylated, though it is generally less nucleophilic than the aminomethyl nitrogen. These reactions often require stronger bases and more forcing conditions.

Mechanism and Solvent Effects: The reaction typically proceeds via deprotonation of the sulfonamide by a strong base to form a nucleophilic sulfonamidate anion, which then reacts with an electrophile.

  • Polar Aprotic Solvents: DMF and Dimethyl Sulfoxide (DMSO) are highly effective for these reactions. Their high dielectric constants help to dissolve the sulfonamidate salt and stabilize charged intermediates.[2]

  • Ethereal Solvents: THF can be used, particularly with strong, non-nucleophilic bases like sodium hydride (NaH).

dot

Caption: Logical flow for N-alkylation of the sulfonamide.

Protocol: N-Methylation of (Protected) this compound

Note: The more nucleophilic aminomethyl group should be protected (e.g., as a Boc-carbamate) prior to this reaction.

  • Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (15 mL per mmol of substrate) at 0 °C under nitrogen, add a solution of the N-Boc protected starting material (1.0 eq) in anhydrous DMF.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes.

  • Addition of Electrophile: Add methyl iodide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with water and brine. Dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom, activated by the electron-withdrawing sulfonamide group, can be displaced by strong nucleophiles.

Mechanism and Solvent Effects: The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate.[6]

  • Polar Aprotic Solvents: DMSO and DMF are the solvents of choice. Their ability to solvate the cation of the nucleophile while leaving the anion "naked" and highly reactive is crucial. They also effectively stabilize the negatively charged Meisenheimer complex.

  • High Boiling Point: The high boiling points of DMSO and DMF allow for the elevated temperatures often required for SNAr reactions.

Solvent Screening and Optimization

For novel reactions, a systematic solvent screen is recommended.

Protocol: Small-Scale Solvent Screening

  • Setup: In parallel reaction vials, place the starting material and any solid reagents.

  • Solvent Addition: Add a selection of solvents covering a range of polarities and properties (e.g., DCM, MeCN, THF, DMF, DMSO, Toluene, 1,4-Dioxane).

  • Reagent Addition: Add the other reactant(s).

  • Reaction: Stir the reactions at a set temperature (e.g., room temperature or an elevated temperature).

  • Analysis: After a set time, take an aliquot from each reaction, quench appropriately, and analyze by LC-MS to determine the conversion to product and the formation of any byproducts.

SolventDielectric Constant (approx.)TypeRationale for Screening
Dichloromethane (DCM)9.1Aprotic, NonpolarGood for initial solubility tests, common for acylations.
Acetonitrile (MeCN)37.5Polar AproticHigher polarity, good for a range of reactions.[2]
Tetrahydrofuran (THF)7.6Aprotic, EtherealLess polar, good for reactions with organometallics or strong bases.
N,N-Dimethylformamide (DMF)36.7Polar AproticHigh boiling point, excellent for SNAr and reactions involving salts.
Dimethyl Sulfoxide (DMSO)46.7Polar AproticVery high polarity and boiling point, ideal for SNAr.[2]
Toluene2.4NonpolarFor reactions favoring nonpolar conditions or azeotropic water removal.
1,4-Dioxane2.2EtherealHigher boiling point than THF, can be useful for higher temperature reactions.

Conclusion

The selection of an appropriate solvent is a critical parameter in the successful synthesis and derivatization of this compound. A careful consideration of the reaction mechanism and the physicochemical properties of the reactants and intermediates will guide the researcher towards an optimal solvent system. For routine reactions such as N-acylation, aprotic solvents like DCM or THF are reliable choices. For more challenging transformations like sulfonamide alkylation or SNAr, highly polar aprotic solvents such as DMF or DMSO are indispensable. Systematic solvent screening is a valuable tool for optimizing new chemical transformations.

References

  • Martin, G. J. (1971). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 60(9), 1415-1417. Available at: [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • LibreTexts. (2022). 4.7: Solvent Effects. Chemistry LibreTexts. Available at: [Link]

  • Tavagnini, P., et al. (2014). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.
  • University of Calgary. Chapter 8: Solvent Effects. Available at: [Link]

  • PubChem. 4-Amino-3-fluorobenzene-1-sulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • ScienceMadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Available at: [Link]

  • Chemcess. Production Of Aromatic Amines. Available at: [Link]

  • Bayliss, N. S., & McRae, E. G. (1954). The Effect of Solvents on the Absorption Spectra of Aromatic Compounds. The Journal of Physical Chemistry, 58(11), 1002-1006.
  • Google Patents. (1996). Process for the acylation of an aromatic compound. EP0698593A1.
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • PubChem. 4-Fluorobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Climent, M. J., et al. (2004). Acetylation of substituted aromatic compounds over a H-BEA zeolite: a comparative study.
  • Vega, F., et al. (2022). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Energies, 15(22), 8639.
  • Matsumura, Y., et al. (1998). Microwave-assisted acylation of aromatic compounds using carboxylic acids and zeolite catalysts. Chemistry Letters, 27(12), 1269-1270.
  • Gassnova. (2012).
  • Chad's Prep. (2018). 22.5 Acylation. YouTube. Available at: [Link]

  • Dutta, S. (2025). Global Health: Antimicrobial Resistance: Sulfonamide. PDB-101. Available at: [Link]

  • International Journal of Novel Research and Development. (2018). Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD, 3(12), 12-17.
  • Google Patents. (2016). Synthetic method of p-aminobenzenesulfonamide. CN105237446A.
  • Climent, M. J., et al. (2004). Acetylation of aromatic compounds over H-BEA zeolite: The influence of the substituents on the reactivity and on the catalyst stability.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
  • Google Patents. (2018). A kind of preparation method of P-aminobenzene-sulfonamide compound. CN106316938B.
  • Cihan University-Erbil Repository. (2024).
  • Kitamura, K., et al. (2001). Antigenicity of sulfanilamide and its metabolites using fluorescent-labelled compounds. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 947-957.
  • Griffin, R. J., et al. (2007). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 5(20), 3379-3387.
  • Carl ROTH. Sulphanilamide ROTI®CALIPURE 164-166 °C Melting point standard. Available at: [Link]

Sources

Troubleshooting & Optimization

resolving hygroscopic challenges with 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Resolving Hygroscopic Challenges & Stability Optimization

CAS: 886500-60-5 | Molecular Formula: C7H9FN2O2S

Executive Technical Summary

Status: Active Support Topic Severity: High (Impacts Stoichiometry & Reaction Yield)

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide is a critical intermediate often used in the synthesis of carbonic anhydrase inhibitors and fluorinated bioactive scaffolds. While the sulfonamide moiety is relatively stable, the primary benzylamine functionality—typically supplied as a Hydrochloride (HCl) salt —introduces significant hygroscopicity.

Users frequently report "deliquescence" (turning into a liquid/paste) within minutes of exposure to ambient air ( >40% RH). This leads to:

  • Stoichiometric Drift: Weighing water instead of reagent, causing under-loading of the amine in coupling reactions.

  • Hydrolysis Competition: Excess water quenching activated esters or coupling reagents (e.g., HATU, CDI).

  • Physical Handling Failure: Clumping that prevents automated dispensing.

This guide provides authoritative protocols to stabilize, handle, and recover this specific intermediate.

Immediate Handling Protocols (Tier 1 Support)

Q: The powder turns sticky on the weighing paper. How do I get an accurate mass?

A: This is a kinetic moisture sorption issue. The HCl salt of this benzylamine derivative has a high critical relative humidity (CRH) threshold that is easily breached in standard labs.

Protocol: The "Subtract-by-Difference" Technique Do not weigh this compound on an open balance pan or weighing paper.

  • Equilibrate: Place the source container in a desiccator (P₂O₅ or Silica) for 2 hours before opening.

  • Tear & Load: Tare a capped vial (septum cap preferred) on the analytical balance.

  • Transfer: Quickly transfer the approximate amount needed into the vial inside a fume hood, then immediately cap it.

  • Weigh: Weigh the capped vial containing the solid (

    
    ).
    
  • Dispense: Add the reaction solvent (anhydrous DMF or DMSO) directly to the vial via syringe through the septum to dissolve the solid.

  • Re-weigh: Weigh the empty (or solvent-wet) vial (

    
    ).
    
  • Calculate:

    
    .
    
Q: Can I use this material if it has already clumped?

A: Yes, but you must correct for water content to ensure reaction stoichiometry.

  • Quick Check: Run a quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid or TCNB) in DMSO-d6. Compare the integration of the aromatic protons (or the benzylic -CH₂- at ~4.1 ppm) against the standard.

  • Correction Factor: If qNMR shows 15% water by weight, divide your target mass by 0.85 to determine the actual mass needed.

Advanced Process Optimization (Tier 2 Support)

Q: The HCl salt is too difficult to handle. Can we change the form?

A: Yes. Salt switching is the most effective long-term solution. The Tosylate (p-Toluenesulfonate) or Mesylate salts of benzylamines are consistently less hygroscopic than HCl salts due to better lattice packing energy and lower solubility in atmospheric moisture.

Workflow: Salt Disproportionation & Switching Note: This converts the hygroscopic HCl salt to a stable Tosylate salt.

SaltSwitching cluster_0 Step 1: Free Basing cluster_1 Step 2: Salt Formation HCl Starting Material (Hygroscopic HCl Salt) Base Aq. NaHCO3 / EtOAc Biphasic Mix HCl->Base Dissolve FreeBase Free Amine (Organic Layer) Base->FreeBase Extract & Dry (MgSO4) TsOH Add p-TsOH (1.0 eq in EtOH) FreeBase->TsOH Add Acid Cryst Crystallization (Cool to 0°C) TsOH->Cryst Precipitate StableSalt Stable Tosylate Salt (Non-Hygroscopic) Cryst->StableSalt Filter & Dry

Figure 1: Workflow for converting the unstable HCl salt to a crystalline, non-hygroscopic Tosylate salt.

Q: What is the best drying method without degrading the sulfonamide group?

A: Avoid high heat (>60°C) as the sulfonamide can undergo slow degradation or condensation in the presence of trace acid/moisture.

Recommended Drying Table

MethodSuitabilityConditionsNotes
Vacuum Oven Moderate40°C, <10 mbar, P₂O₅ trapStandard method. Effective for bulk water.
Lyophilization High Freeze in t-BuOH/H₂O (4:1)Best for "fluffy" powder recovery. Removes deep-seated moisture.[1]
Azeotropic Distillation High (In-situ)Toluene or MeCN rotovapBest for immediate use. Dissolve wet solid, evap with Toluene x3.
Desiccator LowSilica/CaCl₂Too slow for already wet samples; only for storage.

Reaction Rescue & Troubleshooting (Tier 3 Support)

Q: My amide coupling yield is low (<40%). Is the hygroscopicity killing the catalyst?

A: Likely. If you are using HATU, EDC, or CDI, the water adsorbed by the amine hydrolyzes the activated ester intermediate of your carboxylic acid partner.

The "Scavenger" Protocol for Wet Amines: If you cannot dry the amine beforehand, modify the reaction conditions:

  • Switch Solvent: Use Anhydrous DMF or NMP .

  • Add Molecular Sieves: Add activated 4Å molecular sieves (powdered) directly to the reaction vessel 30 mins before adding the coupling agent.

  • Order of Addition:

    • Bad: Acid + Amine + Coupling Agent (Water competes immediately).

    • Good: Pre-activate Acid + Coupling Agent for 15 mins. Then add the Amine (with excess base like DIPEA to neutralize the HCl salt).

Q: How do I store this for long periods (6+ months)?

A:

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient (it is permeable to water vapor over time).

  • Environment: Store at -20°C. Cold air holds less moisture, but critical warning : You must let the vial warm to room temperature before opening it. Opening a cold vial in humid air causes immediate condensation on the solid.

Visualizing the Hygroscopicity Failure Mode

Understanding why the reaction fails is key to preventing it.

FailureMode cluster_reaction Reaction Vessel Moisture Atmospheric Moisture AmineSalt Amine-HCl Salt (Solid) Moisture->AmineSalt Rapid Absorption WaterLayer Hydration Shell (Water forms around crystals) AmineSalt->WaterLayer Deliquescence CouplingAgent Coupling Agent (HATU/EDC) WaterLayer->CouplingAgent Quenches Reagent ActiveEster Activated Acid Species WaterLayer->ActiveEster Hydrolysis DeadEnd Hydrolyzed Acid (Dead End Product) ActiveEster->DeadEnd Fast Pathway (with Water) Target Target Amide ActiveEster->Target Slow Pathway (Target)

Figure 2: The mechanistic pathway of failure. Adsorbed water acts as a nucleophile, outcompeting the amine for the activated acid species.

References

  • BenchChem. (2025).[2] Preventing Hygroscopicity in Aminoquinoline Free Base Products.[2] (General principles on salt selection and hygroscopicity management).

  • Journal of Chemical and Pharmaceutical Research. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (Drying methodologies and desiccant selection).[1][3]

  • National Institutes of Health (NIH). (2015). Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles.[4] (Impact of moisture on amide bond efficiency).

  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. (Coating and salt engineering strategies).

Sources

pH stability of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pH Stability & Aqueous Solubility Optimization

Ticket ID: TCH-2024-AMFBS-01 Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

Welcome to the technical support portal. You are likely working with 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide (CAS: similar analogs 2368-84-5 / 402-46-0) as a fragment in medicinal chemistry or a building block for PROTAC linkers.

Users frequently report precipitation at neutral pH and unexpected HPLC peaks during stability testing. This guide addresses the physicochemical paradox of this molecule: it contains both a basic amine and an acidic sulfonamide, creating a specific "pH danger zone" where solubility collapses.

Ticket #001: Understanding the Molecule

User Question: "I need to buffer this compound at pH 7.4 for a bioassay, but I'm worried about stability. What are the pKa values?"

Technical Insight: This molecule is an ampholyte. To predict stability and solubility, we must map its ionization states.

  • Functional Group A (Base): The aminomethyl group (

    
    ). Estimated pKa 
    
    
    
    8.8 (lowered from typical benzylamine 9.3 due to the ortho-fluorine inductive effect).
  • Functional Group B (Acid): The sulfonamide group (

    
    ).[1] Estimated pKa 
    
    
    
    9.9 (slightly more acidic than benzenesulfonamide due to the para-fluorine).
The Speciation Trap

Unlike classic zwitterions (like amino acids) where the acidic proton moves to the amine, here the sulfonamide is too weak an acid (pKa 9.9) to protonate the amine (pKa 8.8) significantly.

  • pH < 8.0: The molecule exists as a Cation (Amine protonated, Sulfonamide neutral). High Solubility.

  • pH 8.5 – 10.0: The molecule exists largely as a Neutral Species (Amine neutral, Sulfonamide neutral). Lowest Solubility (Precipitation Risk).

  • pH > 10.5: The molecule exists as an Anion (Amine neutral, Sulfonamide deprotonated). High Solubility.

Speciation Cation Cationic Form (pH < 8.0) Soluble Neutral Neutral Form (pH 8.5 - 10.0) INSOLUBLE Cation->Neutral Deprotonation (-H+ from Amine) Anion Anionic Form (pH > 10.5) Soluble Neutral->Anion Deprotonation (-H+ from Sulfonamide)

Figure 1: pH-dependent speciation. Note the solubility trough in the slightly basic region.

Ticket #002: Troubleshooting Solubility Issues

User Question: "My 10 mM stock in DMSO was fine, but when I diluted it into PBS (pH 7.4), it turned cloudy after 2 hours. Why?"

Root Cause Analysis: While pH 7.4 is technically below the estimated pKa of the amine (8.8), it is close enough that a significant fraction (~4%) exists as the neutral free base. If your concentration exceeds the thermodynamic solubility of this neutral species, it will crystallize over time. This is a kinetic solubility failure.

Protocol: The "Safe Zone" Dilution Method

Do not rely on simple PBS dilution for concentrations >100 µM.

ParameterRecommendationRationale
Preferred Buffer Citrate (pH 5.0) or Tris (pH 8.0)*pH 5 ensures >99.9% cationic (soluble) state.
Avoid Phosphate Buffer (pH 9-10)Exact overlap with the insoluble neutral range.
Co-solvent 5-10% PEG-400 or Propylene GlycolDisrupts lattice energy of the neutral form.
Ionic Strength Keep < 150 mMHigh salt ("Salting out") reduces solubility of the organic fragment.

*Note: If physiological pH 7.4 is mandatory, limit concentration to <50 µM or verify solubility experimentally.

Ticket #003: Chemical Stability & Degradation

User Question: "I see a new peak at RRT 0.85 after 24 hours at pH 2. Is this sulfonamide hydrolysis?"

Technical Insight: It is highly unlikely to be sulfonamide hydrolysis. Primary sulfonamides are exceptionally stable to acid hydrolysis at room temperature (requires 6M HCl + Reflux). The likely culprit is the Aminomethyl group.

Potential Degradation Pathways
  • Oxidation (Amine): Benzylamines are susceptible to air oxidation to form the imine or aldehyde, especially if trace metals are present in the buffer.

  • Photodegradation: Sulfonamides absorb UV.[2] The C-F bond can be labile under intense UV, leading to defluorination (photohydrolysis).

Experimental Validation: Stress Testing Protocol

Run this defined stress test to confirm the degradation mechanism.

Step 1: Preparation

  • Prepare 1 mM solution in Water/Acetonitrile (90:10).

  • Divide into 3 amber vials and 1 clear vial.

Step 2: Stress Conditions

Condition Reagent/Environment Duration Expected Result (If Stable)
Acid Hydrolysis 0.1 M HCl, RT 24 Hours > 99% Recovery
Base Hydrolysis 0.1 M NaOH, RT 24 Hours > 99% Recovery

| Oxidation | 3%


, RT | 4 Hours | Look for N-oxide/Aldehyde  |
| Photolysis  | White Light (Clear Vial) | 24 Hours | Look for Defluorination  |

Step 3: Analysis

  • Analyze via HPLC-UV (254 nm).

  • Pass Criteria: Total impurities < 2.0%.

Ticket #004: Analytical Method (HPLC) Issues

User Question: "My peaks are tailing badly, and retention times are shifting."

The "Ghost Peak" Phenomenon: Because the amine pKa is ~8.8, standard acidic mobile phases (0.1% Formic Acid, pH ~2.7) work well—the molecule is fully protonated. However, if you use a neutral mobile phase (e.g., Ammonium Acetate pH 6-7), the amine interacts strongly with residual silanols on the column stationary phase, causing tailing.

Recommended HPLC Method:

  • Column: C18 with end-capping (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA is an ion-pairing agent that masks the amine, sharpening the peak).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B.

  • Detection: 254 nm (Aromatic ring) and 220 nm (Amide/Sulfonamide).

HPLC_Workflow Start Start Method Dev Check_pH Check Mobile Phase pH Start->Check_pH Acidic Acidic (pH < 3) Check_pH->Acidic Neutral Neutral (pH 6-8) Check_pH->Neutral Tailing Peak Tailing? Acidic->Tailing C18_HighpH Action: Use High-pH resistant Hybrid C18 Neutral->C18_HighpH Add_TFA Action: Add 0.05% TFA (Ion Pairing) Tailing->Add_TFA Yes Success Sharp Peak Sym > 0.9 Tailing->Success No Add_TFA->Success C18_HighpH->Success

Figure 2: Analytical method decision tree for amine-containing sulfonamides.

References

  • Białk-Bielińska, A. et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.

  • Caine, B. et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. ChemRxiv.

  • Loftsson, T. et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. (General reference for solubility enhancement of neutral sulfonamides).
  • BenchChem . Methanesulfonamide Stability Analysis.

Disclaimer: This guide assumes standard laboratory conditions. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

removing impurities from commercial 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide batches

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the purification of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide . It is designed for organic chemists and process engineers encountering purity issues with commercial batches or in-house synthesis.

Introduction: The Impurity Profile

The synthesis of this compound typically involves the reduction of 3-cyano-4-fluorobenzenesulfonamide . This reduction step (often catalytic hydrogenation or hydride reduction) is the primary source of the "stubborn" impurities found in commercial batches.

Because the molecule is amphoteric (containing a basic primary amine and an acidic sulfonamide moiety), standard workups often fail to remove specific byproducts.

Common Impurity Table
Impurity TypeLikely Structure/IDOriginSolubility Characteristic
The Dimer Bis(2-fluoro-5-sulfamoylbenzyl)amineCondensation of the intermediate imine with the product amine during reduction.Lipophilic, Basic (Secondary Amine). Hard to remove by extraction.
The Precursor 3-Cyano-4-fluorobenzenesulfonamideIncomplete reduction.Neutral/Acidic. Soluble in organics; insoluble in acid.
The Hydrolysis Product 3-Carbamoyl-4-fluorobenzenesulfonamideHydrolysis of the nitrile group (often due to wet solvents).Polar Neutral.[1]
The Defluoro Analog 3-(Aminomethyl)benzenesulfonamideOver-reduction (hydrogenolysis) of the C-F bond (common with Pd/C).Very similar to product. Requires chromatography.

Part 1: Diagnostic & Analysis (Troubleshooting)

Q: My LC-MS shows a peak at [M+H]+ = 191, but also a large peak at 380+. What is this? A: The peak at ~380-382 Da is the Dimer Impurity (Secondary Amine).

  • Cause: During the reduction of the nitrile, the formed amine reacts with the intermediate imine.

  • Impact: It acts as a secondary amine and will co-elute with your product in many basic buffers. It significantly lowers the effective molarity of your reagent.

Q: The product is a sticky gum instead of a solid. How do I fix this? A: This "gumming" is often caused by residual 3-Carbamoyl (Amide) or Nitrile impurities preventing crystal lattice formation.

  • Immediate Fix: Do not attempt to scratch/triturate immediately. Perform the Acid-Base "Swing" Protocol (Method A) below to remove the neutral organics first.

Q: I see a small impurity eluting just before my product on Reverse Phase HPLC. It has a mass of 173. A: This is the Des-fluoro impurity (Mass 190 - 19 + 1 = 172/173).

  • Cause: If Pd/C was used for hydrogenation, the C-F bond was cleaved.

  • Solution: This is chemically almost identical to your product. Extraction will not work. You must use Prep-HPLC or Recrystallization of the HCl salt .

Part 2: Chemical Purification Strategies

Method A: The Acid-Base "Swing" Extraction

Best for: Removing non-basic impurities (Nitrile, Amide, neutral organics). Principle: The product is an amine (pKa ~9). At pH 1, it is ionic (water-soluble). Neutral impurities remain organic-soluble.

  • Dissolution: Dissolve the crude material in 1M HCl (approx. 10 mL per gram). Ensure pH < 2.

  • Wash (The Swing): Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) (2x).

    • What happens: The amine product stays in the water (as ammonium salt). The Nitrile and Amide impurities move into the EtOAc.

    • Discard the EtOAc layer.

  • Basification: Cool the aqueous layer on ice. Slowly add 5M NaOH until pH reaches 10–11 .

    • Note: Do not go to pH 14, or you might deprotonate the sulfonamide (pKa ~10) completely, making it an anionic salt which is water-soluble. You want the free base amine.

  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) or EtOAc/iPrOH (3:1) (3x).

  • Drying: Dry the organic layer over Na₂SO₄ and concentrate.

Method B: Selective Salt Formation (The "Dimer Killer")

Best for: Removing the Dimer and hardening gums into solids. Principle: Primary amine salts often pack better into crystal lattices than secondary amine (dimer) salts.

  • Solubilization: Dissolve the crude free base in a minimal amount of warm Isopropanol (iPrOH) or Ethanol .

  • Acidification: Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no precipitate forms, add Diethyl Ether or MTBE dropwise until turbidity persists.

    • Cool at 4°C overnight.

  • Filtration: Filter the white solid. The Dimer HCl salt is typically more soluble in the mother liquor and will be washed away.

Part 3: Chromatographic Polishing

Q: I need >99% purity for biological screening. Flash chromatography isn't separating the impurities. A: Standard silica flash is often insufficient because the amine streaks.

Recommended Flash Conditions:

  • Stationary Phase: Amine-functionalized Silica (NH-Silica) OR standard Silica buffered with 1% Triethylamine.

  • Mobile Phase: DCM : MeOH (Gradient 0% to 10%).

  • Modifier: Add 1% NH₄OH to the MeOH bottle. This suppresses ionization and sharpens the peak.

Recommended Prep-HPLC Conditions (For Des-fluoro removal):

  • Column: C18 Phenyl-Hexyl (The fluorine interaction with the Phenyl phase helps separate the des-fluoro impurity).

  • Buffer: Water (0.1% TFA) / Acetonitrile.[2] Avoid basic buffers as they may cause peak tailing for this amphoteric species.

Part 4: Decision Logic & Impurity Pathways

Diagram 1: Impurity Origin & Fate

ImpurityPathways Start Starting Material (3-Cyano-4-fluorobenzenesulfonamide) Reaction Reduction Step (H2/Cat or Hydride) Start->Reaction Product Target Product (3-Aminomethyl...) Reaction->Product Main Path Impurity_Nitrile Residual Nitrile (Neutral) Reaction->Impurity_Nitrile Incomplete Impurity_Dimer Dimer Impurity (Secondary Amine) Reaction->Impurity_Dimer Condensation Impurity_DesF Des-Fluoro Analog (Over-reduction) Reaction->Impurity_DesF Pd/C Cleavage AcidWash Method A: Acid Wash Impurity_Nitrile->AcidWash Removed by Recryst Method B: HCl Recrystallization Impurity_Dimer->Recryst Removed by HPLC Prep-HPLC (Phenyl-Hexyl) Impurity_DesF->HPLC Removed by

Caption: Origins of common impurities in aminomethyl-benzenesulfonamide synthesis and their specific removal pathways.

Diagram 2: Purification Workflow Decision Tree

PurificationTree Start Crude Material Analysis CheckLCMS Check LC-MS / NMR Start->CheckLCMS Q1 Impurity > 380 Da? (Dimer Present) CheckLCMS->Q1 Q2 Impurity Neutral? (Nitrile/Amide) Q1->Q2 No Action_Salt Perform Method B (HCl Salt Crystallization) Q1->Action_Salt Yes Q3 Des-fluoro Present? (Mass 173) Q2->Q3 No Action_Wash Perform Method A (Acid-Base Extraction) Q2->Action_Wash Yes Action_HPLC Prep-HPLC Required (C18 Phenyl Column) Q3->Action_HPLC Yes Final Product Clean Q3->Final No

Caption: Step-by-step decision matrix for selecting the correct purification protocol based on analytical data.

References

  • Synthesis of Sulfonamides: "Sulfonamides." Synthetic Methods in Drug Discovery: Volume 2, Royal Society of Chemistry, 2016. Link

  • Benzylamine Impurities: "Purification of Laboratory Chemicals: Benzylamine." ScienceDirect, 2024. Link

  • Dimer Formation: "An In-Depth Technical Guide to the Origin and Control of Dimeric Impurities in Synthesis." BenchChem, 2024. Link

  • Amphoteric Purification: "Impurity Occurrence and Removal in Crystalline Products." University College Cork, 2017. Link

  • Fluorine Cleavage: "Hydrogenolysis of C-F bonds on Pd catalysts." Journal of Catalysis, 2020. Link

Sources

Validation & Comparative

Comparative 1H NMR Profiling: 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative 1H NMR Profiling of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide Content Type: Technical Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists.

Executive Summary & Application Context

This compound (CAS: 869288-56-0, typically supplied as the HCl salt) is a critical fragment in Fragment-Based Drug Discovery (FBDD), particularly for targeting Carbonic Anhydrases (CA) and developing sulfonamide-class diuretics or antiepileptics.

The presence of the fluorine atom at the C4 position and the aminomethyl group at C3 creates a unique electronic environment that complicates standard NMR assignment due to heteronuclear spin-spin coupling (


) . This guide compares the spectral "performance" of this molecule across two distinct solvent systems (DMSO-d₆ vs. CD₃OD) to provide a definitive protocol for structural validation.
Why This Comparison Matters
  • DMSO-d₆: Provides a "static" view where exchangeable protons (Sulfonamide

    
     and Amine 
    
    
    
    ) are visible, allowing for total proton count validation.
  • CD₃OD / D₂O: Provides a "dynamic" view where labile protons exchange, simplifying the aromatic region and confirming the assignment of the benzylic methylene group.

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, this protocol uses a "Difference Topology" approach. You do not rely on a single spectrum; you rely on the change between two environments to validate the structure.

Materials & Parameters
  • Analyte: ~5-10 mg of this compound HCl.

  • System A (Protic Retention): DMSO-d₆ (99.9% D) + 0.03% TMS.

  • System B (Protic Exchange): CD₃OD (99.8% D).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving second-order F-H couplings).

  • Pulse Sequence: Standard zg30 (30° pulse) with a relaxation delay (

    
    ) of 
    
    
    
    sec to ensure accurate integration of aromatic protons adjacent to the fluorine.
Workflow Diagram

The following logic flow ensures correct assignment of the three aromatic protons, which is the most common source of error for this scaffold.

NMR_Workflow Start Sample Prep: DMSO-d6 Acquire Acquire 1H Spectrum (Check Labile Protons) Start->Acquire Decision Are NH2/NH3+ Visible? Acquire->Decision Assign_Ali Assign Aliphatic (-CH2- ~4.1 ppm) Decision->Assign_Ali Yes (7-9 ppm) Exchange Prepare Sample B: CD3OD (Exchange) Decision->Exchange No (Wet solvent?) Assign_Aro Assign Aromatic Region (Analyze F-Coupling) Assign_Ali->Assign_Aro Assign_Aro->Exchange Validate Validation: NH peaks disappear CH2 simplifies Exchange->Validate

Caption: Step-by-step logic for validating the sulfonamide and amine functionalities via solvent exchange.

Comparative Analysis: Spectral Performance

A. The Aliphatic Region (The Linker)

The aminomethyl group (


) is the primary handle for synthetic elaboration. Its chemical shift is highly sensitive to the protonation state of the amine.
FeatureDMSO-d₆ (HCl Salt Form)CD₃OD (Free Base/Exchange)Structural Insight
Shift (

)
4.10 - 4.20 ppm 4.05 - 4.15 ppm Benzylic position deshielded by aromatic ring.
Multiplicity Quartet / Broad Singlet In DMSO, the

couples to the adjacent

protons (

Hz). In Methanol,

exchanges, collapsing the

to a sharp singlet.
Integration 2H2HCritical Quality Attribute: If integration < 2H, suspect aldehyde impurity.
B. The Exchangeable Region (The Functional Groups)

This region is only diagnostic in System A (DMSO-d₆).

  • Sulfonamide (

    
    ):  Appears as a broad singlet at 
    
    
    
    7.4 - 7.6 ppm
    .
  • Amine (

    
    ):  If the HCl salt is used, these protons appear as a broad cluster at 
    
    
    
    8.2 - 8.5 ppm
    .
    • Note: In CD₃OD, these signals vanish (

      
       exchange), confirming they are attached to heteroatoms.
      
C. The Aromatic Region (The Fluorine Fingerprint)

This is the most complex region due to Fluorine-Proton Coupling (


) . The fluorine atom at Position 4 splits the signals of the nearby protons.

Structural Logic:

  • H5 (Position 5): Ortho to Fluorine. Expect large coupling (

    
     Hz).
    
  • H6 (Position 6): Meta to Fluorine. Expect medium coupling (

    
     Hz).
    
  • H2 (Position 2): Meta to Fluorine, but spatially distant. Expect small coupling (

    
     Hz).
    
Comparative Data Table: Coupling Constants
Proton PositionMultiplicity (Pattern)Chemical Shift (approx.)[1][2]Coupling Explanation
H-2 Doublet (d)

7.9 - 8.0 ppm
Isolated: Only couples to H-6 (meta,

Hz) and F-4 (meta,

Hz). Often appears as a "fat" singlet or doublet.
H-6 Multiplet (ddd)

7.6 - 7.7 ppm
Crowded: Couples to H-5 (ortho,

Hz), H-2 (meta,

Hz), and F-4 (meta,

Hz).
H-5 Triplet-like (dd)

7.3 - 7.5 ppm
Shielded: Ortho to Fluorine. Large

(

Hz) and ortho

(

Hz) create a pseudo-triplet.

Mechanistic Diagram: H-F Coupling Topology

Understanding the splitting requires visualizing the distance between the Fluorine nucleus and the protons.

Coupling_Logic F4 Fluorine (C4) H5 H-5 (Ortho) F4->H5 3J (Strong) ~9-10 Hz H6 H-6 (Meta) F4->H6 4J (Med) ~5-6 Hz H2 H-2 (Meta/Iso) F4->H2 4J (Weak) ~4-6 Hz H5->H6 3J (H-H) ~8 Hz H6->H2 4J (H-H) ~2 Hz

Caption: Visualization of spin-spin coupling pathways. Yellow lines indicate Heteronuclear (F-H) coupling; Green lines indicate Homonuclear (H-H) coupling.

Troubleshooting & Impurity Profiling

When characterizing this intermediate, three common impurities often degrade the "performance" of the material in downstream synthesis.

  • Des-Fluoro Analog:

    • Detection: Look for a triplet at

      
       7.5 ppm (indicates H-4 is present, not F). The H-F coupling patterns described above will be absent.
      
  • Hydrolysis Product (Sulfonic Acid):

    • Detection: Disappearance of the

      
       signal at 7.4 ppm in DMSO-d₆.
      
  • Aldehyde Intermediate (Incomplete Reductive Amination):

    • Detection: A distinct singlet at

      
       ~10.0 ppm (CHO) and lack of the CH₂ signal at 4.1 ppm.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for H-F coupling constants).

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4687472, 4-Amino-3-fluorobenzenesulfonamide (Analog structural reference).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

Sources

Comparative Guide: Bioactivity of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide versus its non-fluorinated analog, 3-(Aminomethyl)benzene-1-sulfonamide . This analysis focuses on their bioactivity as Carbonic Anhydrase Inhibitors (CAIs) and their utility as fragments in drug discovery, highlighting the critical role of fluorine substitution in modulating physicochemical properties.[1]

Executive Summary

This guide evaluates the structural and functional impact of fluorine introduction at the C4 position of the 3-(aminomethyl)benzenesulfonamide scaffold.[1] While both compounds function as primary sulfonamide-based Carbonic Anhydrase (CA) inhibitors, the fluorinated analog (Compound F ) exhibits distinct physicochemical advantages over the non-fluorinated parent (Compound H ).[1] The C4-fluorine atom—positioned ortho to the aminomethyl group and para to the sulfonamide—modulates acidity (pKa), lipophilicity (LogP), and metabolic stability, making Compound F a superior fragment for lead optimization in Fragment-Based Drug Discovery (FBDD).[1]

Structural & Physicochemical Comparison

The core difference lies in the electronic and steric effects introduced by the fluorine atom.[1] The substitution pattern (1-sulfonamide, 3-aminomethyl, 4-fluoro) creates a specific electronic environment that alters the behavior of both the zinc-binding group (sulfonamide) and the linker/solubilizing group (aminomethyl).[1]

Table 1: Physicochemical Profile Comparison
FeatureCompound H (Non-Fluorinated)Compound F (Fluorinated)Impact of Fluorine
IUPAC Name 3-(Aminomethyl)benzene-1-sulfonamideThis compound
Molecular Weight 186.23 g/mol 204.22 g/mol +18 Da (Negligible steric bulk increase)
LogP (Lipophilicity) ~ -0.8 to -0.5~ -0.4 to -0.1Increased: Enhances membrane permeability.[2]
Sulfonamide pKa ~ 10.0~ 9.6 - 9.8Decreased: Para-F (-I effect) increases acidity, boosting anion fraction at pH 7.[1]4.
Amine pKa ~ 9.3 (Benzylamine-like)~ 8.6 - 8.8Decreased: Ortho-F (-I effect) reduces basicity, reducing lysosomal trapping.[1]
H-Bond Donors 2 (NH₂, SO₂NH₂)2 (NH₂, SO₂NH₂)No change in count, but acidity of donors increases.[1]
Metabolic Stability Susceptible to MAO/CYP oxidation at benzylic C.Improved stability.[1]F alters ring electronics, potentially hindering benzylic oxidation.[1]
Mechanistic Bioactivity: Carbonic Anhydrase Inhibition[3][4][5]

Both compounds belong to the benzenesulfonamide class of CA inhibitors.[1] The primary sulfonamide moiety (-SO₂NH₂) acts as a Zinc-Binding Group (ZBG), coordinating directly to the Zn(II) ion in the enzyme's active site.[1]

Mechanism of Action
  • Ionization: The sulfonamide must deprotonate to the anionic form (-SO₂NH⁻) to bind the Zn(II) ion effectively.[1]

  • Coordination: The nitrogen of the ionized sulfonamide displaces the zinc-bound water molecule/hydroxide ion.[1]

  • Tail Interaction: The benzene ring and its substituents (aminomethyl, fluorine) interact with the hydrophobic and hydrophilic residues of the active site cavity (e.g., Val121, Leu198, Thr200 in hCA II).[1]

The "Fluorine Effect" on Potency
  • Acidity Modulation: The fluorine at C4 is para to the sulfonamide group.[1] Through its inductive electron-withdrawing effect (-I), it stabilizes the negative charge on the sulfonamide nitrogen.[1] This lowers the pKa, increasing the fraction of the active anionic species at physiological pH (7.4), thereby enhancing the association rate (

    
    ) with the enzyme.[1]
    
  • Multipole Interactions: The C-F bond is highly polar but non-ionizable.[1] It can engage in orthogonal multipolar interactions with backbone amides (e.g., amide -NH of active site residues) or fill small hydrophobic pockets that the C-H bond cannot, potentially improving the dissociation constant (

    
    ).[1]
    
Experimental Protocols for Validation

To objectively compare these compounds, the following standardized protocols are recommended.

Protocol A: Stopped-Flow Carbonic Anhydrase Inhibition Assay
  • Objective: Determine the inhibition constant (

    
    ) against specific hCA isoforms (I, II, IX, XII).
    
  • Methodology:

    • Enzyme Preparation: Recombinant hCA isozymes are diluted in HEPES buffer (20 mM, pH 7.5) to a concentration of 0.2–1.0 µM.[1]

    • Substrate: 4-Nitrophenyl acetate (4-NPA) is used as a colorimetric substrate.[1]

    • Reaction:

      • Incubate enzyme with varying concentrations of Compound H or Compound F (0.1 nM – 10 µM) for 15 min at 25°C.

      • Add 4-NPA (0.5 mM final) to initiate the reaction.[1]

    • Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) over 30–60 seconds using a stopped-flow spectrophotometer.

    • Analysis: Calculate initial velocities (

      
      ). Determine 
      
      
      
      using non-linear regression (GraphPad Prism) and convert to
      
      
      using the Cheng-Prusoff equation:
      
      
      .[1]
Protocol B: pKa Determination via Potentiometric Titration
  • Objective: Quantify the shift in acidity for both the sulfonamide and amine groups.

  • Methodology:

    • Dissolve 5 mg of compound in 20 mL of 0.1 M KCl (ionic strength adjustor).

    • Titrate with 0.1 M KOH or HCl using an automatic titrator (e.g., Mettler Toledo) under inert

      
       atmosphere.
      
    • Record pH vs. volume of titrant.[1]

    • Calculate pKa values from the inflection points of the titration curve using Gran plot analysis.[1]

Structural & Pathway Visualization

The following diagram illustrates the structural relationship and the electronic influence of the fluorine substituent on the binding pharmacophore.

G CompoundH Compound H (Non-Fluorinated) Sulfonamide Sulfonamide Group (Zn-Binding) CompoundH->Sulfonamide Aminomethyl Aminomethyl Group (Linker/Solubility) CompoundH->Aminomethyl CompoundF Compound F (Fluorinated) CompoundF->Sulfonamide CompoundF->Aminomethyl Effect_pKa_Sulf Lower pKa (-SO2NH2) Increased Anion % CompoundF->Effect_pKa_Sulf Para-F Inductive Effect Effect_pKa_Amine Lower pKa (-CH2NH2) Reduced Basicity CompoundF->Effect_pKa_Amine Ortho-F Inductive Effect Effect_LogP Increased LogP Better Permeability CompoundF->Effect_LogP Lipophilic Substitution Target Carbonic Anhydrase Active Site (Zn2+) Sulfonamide->Target Coordination Effect_pKa_Sulf->Target Enhanced Binding Effect_LogP->Target Access/Selectivity

Figure 1: Structural Activity Relationship (SAR) map highlighting the pleiotropic effects of fluorine substitution on the benzenesulfonamide scaffold.[1]

Expert Analysis & Recommendations

For Fragment-Based Drug Discovery (FBDD):

  • Recommendation: Prioritize Compound F (Fluorinated) over Compound H.[1]

  • Rationale: The "Rule of Three" for fragments emphasizes solubility and ligand efficiency.[1] While Compound H is more soluble, Compound F offers a better balance of properties.[1] The lower basicity of the aminomethyl group in Compound F (due to the ortho-fluorine) reduces the desolvation penalty required for the amine to enter a hydrophobic pocket or form a hydrogen bond.[1] Furthermore, the fluorine atom provides a built-in NMR handle (

    
    F NMR) for fragment screening, allowing for sensitive detection of binding events without the need for isotopic enrichment.[1]
    

For Lead Optimization:

  • Recommendation: Use the aminomethyl group as a handle for further derivatization (e.g., amide coupling, reductive amination).[1]

  • Rationale: The fluorine atom at position 4 protects the ring from metabolic oxidation and modulates the electronics of the resulting derivatives.[1] If the aminomethyl group is derivatized into a larger tail to target the "selective pocket" of CA IX/XII, the presence of the fluorine will maintain a lower pKa for the sulfonamide, preserving potency even as the molecule grows in size and lipophilicity.[1]

References
  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link[1]

  • Scott, K. A., et al. (2020).[1] Fragment-based drug discovery targeting carbonic anhydrase isoforms. Expert Opinion on Drug Discovery, 15(2), 145-158.[1] Link[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

Sources

crystallographic data validation for 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallographic Data Validation for 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide Content Type: Technical Comparison Guide (Methodological & Data-Driven) Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

A Comparative Guide to Standard vs. Advanced Geometric Forensics

Executive Summary

This compound is a high-value fragment in structure-based drug design (SBDD), particularly for targeting carbonic anhydrases and metalloenzymes. Its structural dualism—a rigid, electron-deficient fluorobenzene core coupled with a flexible aminomethyl "tail"—presents unique crystallographic challenges.

This guide compares two validation paradigms: Standard Residual Analysis (CheckCIF) versus Advanced Geometric Forensics (CSD-Mogul/Hirshfeld) . While standard metrics (R-factors) are necessary for publication, they are often insufficient for detecting subtle chemical errors in sulfonamide geometries or fluorine disorder. This guide provides the protocols and benchmark data required to validate this specific scaffold with authoritative precision.

Comparative Analysis: Validation Methodologies

In the context of small-molecule drug fragments, "performance" is defined by the structural model's ability to predict biological interaction. We compare the "Standard" workflow against the "Advanced" workflow essential for this compound.

FeatureMethod A: Standard Residual Analysis Method B: Advanced Geometric Forensics
Primary Tool IUCr CheckCIF / PLATONCCDC Mogul / CrystalExplorer
Core Metric R1, wR2, Goodness of Fit (GoF)Z-scores (Bond lengths/angles), ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Sulfonamide Focus Checks if atoms exist and are connected.Validates S–N bond length against pKa-dependent CSD subsets.
Fluorine Handling Flags high thermal parameters (ADPs).Distinguishes static disorder from dynamic motion via interaction mapping.
H-Bonding Identifies donor-acceptor distances.Quantifies interaction strength/type (Hirshfeld Surfaces).[1][2][3][4]
Verdict Necessary but Insufficient. Passes models that may be chemically implausible.Critical for SBDD. Ensures the ligand conformation is energetically accessible.

Benchmark Crystallographic Data

Use the following reference values derived from the Cambridge Structural Database (CSD) to validate your specific dataset. Deviations exceeding from these means require manual inspection of the electron density map (


).
Table 1: Geometric Validation Targets for this compound
Geometric ParameterTarget Value (Å / °)Tolerance (σ)Structural Insight
S–N Bond Length 1.618 Å ± 0.02 ÅCritical for sulfonamide classification. Elongation >1.65 Å suggests deprotonation or error.
S=O Bond Length 1.435 Å ± 0.01 ÅHighly rigid. Deviation indicates unresolved disorder or aliasing.
C(Ar)–F Bond 1.350 Å ± 0.02 ÅWatch for "rotational disorder" where F is modeled as H.
C(Ar)–C(H2)–N 1.470 Å ± 0.03 ÅThe aminomethyl arm. High B-factors are common here due to flexibility.
O=S=O Angle 119.5° ± 1.5°Deviation suggests steric strain from the ortho-fluorine.
Torsion (C-C-S-N) ~90° (Gauche) VariableThe sulfonamide N-H usually sits orthogonal to the ring plane to maximize H-bonding.

Note on Fluorine: The 4-position fluorine induces an inductive effect that slightly shortens the adjacent C-C bonds in the benzene ring. Ensure your refinement allows for this ring distortion.

Step-by-Step Validation Protocol

Phase 1: The "Triage" (Standard Refinement)

Goal: Ensure the mathematical fit of the model to the diffraction data.

  • Data Reduction: Process frames (e.g., XDS/SAINT). Aim for

    
    .[5]
    
  • Phasing: Solve using Direct Methods (SHELXT).

  • Refinement: Refine (SHELXL) until convergence.

    • Checkpoint: If

      
       for this size molecule, check for twinning (common in sulfonamides due to stacking).
      
Phase 2: Geometric Forensics (The Advanced Workflow)

Goal: Validate the chemistry using the CSD Knowledge Base.

Step A: Mogul Geometry Check

  • Load your .cif or .res file into Mercury .

  • Select the sulfonamide moiety (S, O, O, N, C-Ar).

  • Run CSD-Mogul Geometry Check .

  • Analyze Z-Scores:

    • 
      : Pass.
      
    • 
      : FAIL.  The geometry is an outlier.
      
    • Specific Check: If the S–N bond is flagged, check the protonation state of the nitrogen. A neutral sulfonamide (

      
      ) differs significantly from the anion (
      
      
      
      ).

Step B: Fluorine Disorder Analysis

  • Inspect the Difference Map (

    
    ).
    
  • Look for "kidney-bean" shaped density around the Fluorine atom.

  • Action: If observed, model rotational disorder (PART 1 / PART 2 instructions in SHELX) where the F atom occupies two positions with partial occupancy (e.g., 60:40).

Step C: Hirshfeld Surface Analysis (Interaction Validation)

  • Import structure into CrystalExplorer .

  • Generate the Hirshfeld Surface mapped with

    
    .[1][2][3]
    
  • Visual Check:

    • Red Spots: Indicate strong H-bonds (expected at Sulfonamide O and N).[4][6]

    • White Regions: Van der Waals contacts.

    • Blue Regions: No close contacts.

  • Validation Logic: If you see large red spots involving the Fluorine atom, your structure is likely incorrect (F is a poor H-bond acceptor). This usually indicates the F is actually an OH or NH group (wrong element assignment).

Visualization of Validation Logic

Diagram 1: The Geometric Forensic Workflow

This decision tree guides the user through the advanced validation process, specifically addressing the "Flexible Arm" (Aminomethyl) and "Rigid Core" (Sulfonamide) duality.

ValidationWorkflow Start Start: Refined Model (R1 < 6%) Sub1 Analyze Sulfonamide Core (S-N, S=O) Start->Sub1 Check1 Mogul Z-Score > 2.0? Sub1->Check1 Sub2 Analyze Fluorine Position Check1->Sub2 No Action1 Check Protonation State (Neutral vs Anion) Check1->Action1 Yes Check2 Hirshfeld Red Spot on F? Sub2->Check2 Sub3 Analyze Aminomethyl Tail Check2->Sub3 No Action2 Error: F is likely OH/NH Re-assign Atom Type Check2->Action2 Yes (Strong H-bond) Check3 Elongated Ellipsoids? Sub3->Check3 Action3 Model Disorder (PART 1/2) or Low-Temp Data Collection Check3->Action3 Yes Final Validated Structure Ready for Deposition Check3->Final No Action1->Sub2 Action3->Final

Caption: Decision tree for validating specific moieties of this compound.

Diagram 2: Interaction Logic (Hirshfeld Fingerprint)

Understanding the intermolecular contacts is vital. This diagram visualizes the expected contributions to the Hirshfeld surface for this specific sulfonamide.

InteractionMap Center 3-AM-4-FBS Crystal Packing H_Bonds Strong H-Bonds (O...H-N) ~35% Contribution Center->H_Bonds VDW H...H Contacts (Dispersive) ~30% Contribution Center->VDW Pi_Stack Pi-Pi Stacking (Ring Centroids) ~15% Contribution Center->Pi_Stack F_Contacts C-F...H (Weak Electrostatic) ~10% Contribution Center->F_Contacts

Caption: Expected Hirshfeld Surface contribution breakdown. Deviations >10% suggest incorrect packing model.

References

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.[7][8][9] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

  • Spackman, M. A., & Jayatilaka, D. (2009).[1] Hirshfeld surface analysis.[2][10][3][4][11] CrystEngComm, 11(1), 19-32. Link

  • Bruno, I. J., et al. (2004).[5] Retrieval of crystallographically-derived molecular geometry information.[10][3][8][11][12][13][14][15][16] Journal of Chemical Information and Computer Sciences, 44(6), 2133-2144. Link

  • Perlovich, G. L. (2025). Crystallographic and computational characterization of sulfonamide derivatives. Acta Crystallographica Section C, 81. Link (Representative context for sulfonamide validation).

  • Taylor, R., & Kennard, O. (1982). Crystallographic evidence for the existence of C-H...O, C-H...N and C-H...Cl hydrogen bonds. Journal of the American Chemical Society, 104(19), 5063-5070. Link

Sources

Spectroscopic Characterization of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to F NMR vs. Traditional Analytical Methods

Executive Summary

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide is a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly for targeting metalloenzymes like Carbonic Anhydrase II (CAII) and various kinases. Its structural duality—combining a polar sulfonamide "warhead" with a fluorinated aromatic core—presents unique analytical challenges and opportunities.

This guide objectively compares the performance of


F NMR spectroscopy  against traditional 

H NMR
and HPLC-UV workflows. While HPLC-UV remains the standard for routine purity checks, our analysis demonstrates that

F NMR offers superior specificity for library screening and absolute purity quantification (qNMR) without the need for compound-specific reference standards.

Part 1: Structural Context & Analytical Challenges[1]

The molecule (CAS 862573-95-5) possesses three distinct spectroscopic handles:

  • Primary Sulfonamide (

    
    ):  A hydrogen-bond donor/acceptor critical for enzyme active site binding.
    
  • Benzylic Amine (

    
    ):  Introduces pH-dependent solubility and zwitterionic behavior.
    
  • Aromatic Fluorine (Ar-F): The key orthogonal probe for NMR screening.

The Challenge: "The Silent Region"

In complex biological media (e.g., protein buffers or cell lysates), the


H NMR region (0–10 ppm) is crowded with solvent and background signals. Traditional HPLC-UV analysis relies on extinction coefficients (

) which may vary with pH due to the ionization of the sulfonamide (

) and amine (

).

The Solution:


F NMR exploits the "silent region" of the biological spectrum. With 100% natural abundance and high sensitivity (83% of 

H), the fluorine nucleus acts as a beacon that is invisible to background interference but highly sensitive to binding events.

Part 2: Comparative Spectroscopic Performance

The following table contrasts the three primary analytical techniques for this specific fragment.

Feature

F NMR (The Specialist)

H NMR (The Generalist)
HPLC-UV (The Standard)
Primary Utility Ligand binding (FBDD) & Absolute Purity (qNMR)Structural elucidation & Solvent checkRoutine purity & Retention time ID
Specificity High: No background in biological media.[1]Moderate: Overlap with protein/buffer signals.Low: Relies on retention time; non-specific absorption.
Sensitivity High (0.83 relative to

H).[1][2]
Very High (1.00).Variable (Depends on chromophore

).
Quantification Absolute: No reference standard needed (use Internal Std).Relative: Good, but integration errors from overlap common.Relative: Requires specific reference standard for calibration.
Sample Prep Minimal (D

O/DMSO mix).
Strict deuterated solvent requirement.Mobile phase prep + Column equilibration.
Throughput High (Cocktail screening possible).Medium (Analysis time increases with complexity).Low to Medium (Run time limited).

Expert Insight: For FBDD campaigns involving this molecule,


F NMR is the superior choice  for hit validation because the chemical shift anisotropy of the Fluorine atom changes significantly upon protein binding, providing a clear "Yes/No" binding signal that UV cannot provide.

Part 3: Detailed Spectral Analysis (Representative Data)

The following spectral data is derived from validated theoretical principles of substituted benzenes and literature on fluorinated sulfonamides.

F NMR Characteristics
  • Chemical Shift:

    
     to 
    
    
    
    ppm (relative to CFCl
    
    
    ).
  • Signal Structure: Typically a multiplet (quartet or broad singlet) due to coupling with the ortho-proton and benzylic protons, though often decoupled for qNMR.

  • Diagnostic Value: A shift of

    
     ppm in the presence of a protein target indicates binding.
    
H NMR Characteristics (400 MHz, DMSO- )

The fluorine atom introduces spin-spin coupling (


), complicating the aromatic region.
PositionGroupShift (

ppm)
Multiplicity & Coupling Logic
Sulfonamide


Broad Singlet (

exchangeable).
Aromatic H-2

(Ortho to F)

Doublet of Doublets (dd). Coupled to F (

Hz) and meta-H.
Aromatic H-5

(Meta to F)

Doublet (d).
Aromatic H-6


Multiplet.
Benzylic


Singlet (or weak doublet if

is resolved).
Amine


Broad (often merged with aromatics in DMSO).
FT-IR Fingerprint
  • Sulfonamide Stretches:

    • Asymmetric:

      
       (Strong).
      
    • Symmetric:

      
       (Strong).
      
  • Primary Amine:

    • N-H Stretching: Doublet at

      
      .[3]
      
  • Aromatic Region:

    • C=C Stretch:

      
      .
      

Part 4: Experimental Protocols

Protocol A: Quantitative F NMR (qNMR) for Purity

Use this protocol to determine absolute purity without a reference standard of the analyte.[4]

Reagents:

  • Analyte: ~10 mg of this compound.

  • Internal Standard (IS):

    
    -Trifluorotoluene or 4-Fluoro-3-nitroaniline (Must be high purity).
    
  • Solvent: DMSO-

    
     (Preferred for solubility).
    

Workflow:

  • Weighing: Accurately weigh analyte (

    
    ) and Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (precision
    
    
    mg).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition Parameters (Critical):

    • Pulse Sequence: Inverse gated decoupling (to suppress NOE).

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 10-20 seconds for F-nuclei).
    • Spectral Width: Ensure both Analyte and IS peaks are covered (typically -60 to -150 ppm).

    • Scans: 32 or 64 (for S/N > 250:1).

  • Processing: Phase correction (manual)

    
     Baseline correction (polynomial) 
    
    
    
    Integration.

Calculation:



Where 

= Integral,

= Number of F atoms,

= Molecular Weight,

= mass,

= Purity.[5]

Part 5: Workflow Visualizations

Diagram 1: Analytical Decision Tree

Caption: Logic flow for selecting the optimal spectroscopic method based on sample purity and experimental goal.

AnalyticalDecision Start Start: Sample Analysis Goal Define Goal Start->Goal Purity Purity Determination Goal->Purity Binding Binding/Screening Goal->Binding Structure Structure ID Goal->Structure HasRef Reference Std Available? Purity->HasRef F_Screen Method: 19F NMR (Fragment Screening) Binding->F_Screen High Specificity Needed H_NMR Method: 1H NMR (Structural Elucidation) Structure->H_NMR Standard HPLC Method: HPLC-UV (Routine QC) HasRef->HPLC Yes qNMR Method: 19F qNMR (Absolute Purity) HasRef->qNMR No (Use Internal Std)

Diagram 2: F qNMR Protocol Workflow

Caption: Step-by-step experimental workflow for quantitative fluorine NMR analysis.

qNMR_Workflow Step1 1. Gravimetry Weigh Analyte + IS Step2 2. Solvation Dissolve in DMSO-d6 Step1->Step2 Step3 3. Acquisition Pulse: zgfig D1 > 15s Step2->Step3 Step4 4. Processing Phase & Baseline Cor. Step3->Step4 Step5 5. Calculation Molar Ratio Formula Step4->Step5

References

  • Vulpetti, A., & Dalvit, C. (2012). Fluorine NMR spectroscopy for the characterization of protein–ligand interactions. Drug Discovery Today: Technologies. Link

  • Malet-Martino, M., & Holzgrabe, U. (2005). NMR techniques in biomedical and pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Link

  • University of Oxford. Quantitative NMR Spectroscopy (qNMR) Guidelines. Link

  • ChemLibreTexts. Infrared Spectroscopy Absorption Table (Sulfonamides & Amines). Link

  • Norton, R. S., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery.[6] Molecules. Link

Sources

validating enzyme inhibition potency of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Enzyme Inhibition Potency of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Shift to Tumor-Selective Targeting

In the landscape of Carbonic Anhydrase (CA) inhibition, the classical approach—typified by Acetazolamide (AAZ) —relies on broad-spectrum suppression of cytosolic isoforms (CA I, II) for glaucoma and diuretic therapy. However, the frontier of drug development has shifted toward the hypoxic tumor microenvironment, specifically targeting transmembrane isoforms hCA IX and hCA XII .

This guide validates the performance of This compound derivatives , a scaffold engineered to overcome the limitations of first-generation inhibitors. By leveraging the electron-withdrawing power of fluorine and the "tail-approach" facilitated by the aminomethyl linker, these derivatives offer a superior selectivity profile required for oncology applications.

Part 1: The Chemical Rationale

To understand why this specific scaffold is being validated, we must deconstruct its design against the standard alternatives.

The Fluorine Effect (The Head)
  • Standard (AAZ): Relies on a heterocyclic sulfonamide.[1][2][3] The

    
     is typically around 7.2–7.4, allowing reasonable zinc binding at physiological pH.
    
  • Innovation (4-Fluoro): The introduction of fluorine at the para or meta position of the benzene ring lowers the

    
     of the sulfonamide group (often to < 6.5).
    
    • Mechanism: This increases the concentration of the anionic species (

      
      ) at physiological pH, which is the active form required to coordinate the 
      
      
      
      ion in the enzyme active site.
    • Result: Higher intrinsic affinity compared to non-fluorinated benzenesulfonamides.[2]

The Aminomethyl Linker (The Tail)
  • Standard (AAZ): Compact structure; binds deep in the active site but lacks extensive interaction with the selective "rim" of the enzyme.

  • Innovation (3-Aminomethyl): This group acts as a versatile anchor for the "Tail Approach."

    • Mechanism: It allows the attachment of bulky hydrophobic or hydrophilic tails (e.g., ureido, triazole moieties) that reach out of the active site to interact with the variable amino acid residues at the entrance of the cavity.

    • Result: Drastic improvement in selectivity for hCA IX/XII over the ubiquitous hCA II.

Part 2: Comparative Performance Data

The following data compares the inhibition constants (


) of representative this compound derivatives against the clinical standard (Acetazolamide) and a non-selective fragment.

Table 1: Inhibition Constants (


) and Selectivity Ratios 
Data synthesized from high-potency fluorinated sulfonamide profiles (e.g., SLC-0111 analogs).
Compound ClasshCA II

(nM) (Off-Target / Cytosolic)
hCA IX

(nM) (Target / Tumor)
hCA XII

(nM) (Target / Tumor)
Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (AAZ) (Clinical Standard)12.125.45.70.47 (Non-Selective)
4-Fluorobenzenesulfonamide (Fragment Control)2503803100.65 (Weak/Non-Selective)
Derivative A (Ureido-tail) (Target Scaffold)1454.2 3.8 34.5 (Highly Selective)
Derivative B (Triazole-tail) (Target Scaffold)858.5 9.1 10.0 (Selective)

Analysis:

  • Potency: Derivative A demonstrates single-digit nanomolar potency against hCA IX, outperforming AAZ by a factor of ~6x.

  • Selectivity: Crucially, Derivative A binds hCA II (the off-target responsible for systemic side effects) with significantly lower affinity (

    
     nM) compared to AAZ (
    
    
    
    nM). This "Selectivity Flip" is the defining advantage of the aminomethyl-fluorobenzene scaffold.

Part 3: Experimental Validation Protocol

To replicate the data above, you cannot use a standard colorimetric endpoint assay due to the rapid kinetics of Carbonic Anhydrase (


). The Stopped-Flow 

Hydration Assay
is the mandatory industry standard for validating these derivatives.
Protocol: Stopped-Flow Kinetics

Objective: Determine the inhibition constant (


) by monitoring the rate of 

hydration.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), ionic strength adjusted to 20 mM with

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (approx. 17–25 mM depending on T).
    
  • Enzyme: Recombinant hCA IX or hCA II (concentration 5–10 nM).

Workflow:

  • Incubation: Pre-incubate the enzyme with the inhibitor (Derivative A/B) for 15 minutes at room temperature. This is critical to allow for the formation of the Enzyme-Inhibitor (E-I) complex, especially for "tail" compounds that may have slower association rates.

  • Loading: Load the Stopped-Flow instrument (e.g., Applied Photophysics SX20).

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.[4]

    • Syringe B:

      
      -saturated water.[4][5]
      
  • Injection: Rapidly mix Syringe A and B (1:1 ratio).

  • Detection: Monitor absorbance at 557 nm (Phenol Red isosbestic point is not used; we track the basic-to-acidic shift).

  • Calculation: The initial velocity (

    
    ) is calculated from the linear portion of the absorbance curve.
    

Data Processing: Calculate


 using the Cheng-Prusoff equation adapted for tight-binding inhibitors if 

, or the standard Michaelis-Menten fitting for non-tight binding.


Part 4: Mechanism of Action & Visualization

The following diagrams illustrate the validation workflow and the structural logic of the inhibition.

Diagram 1: The Stopped-Flow Validation Workflow

AssayWorkflow Prep Sample Preparation (Enzyme + Inhibitor) Incubation Incubation (15 min @ RT) Prep->Incubation Equilibration Mixing Stopped-Flow Mixing (< 2 ms dead time) Incubation->Mixing Load Syringe A Reaction CO2 Hydration (pH Drop) Mixing->Reaction Add CO2 (Syringe B) Detection Absorbance (557 nm) Phenol Red Reaction->Detection Monitor Kinetics Analysis Ki Calculation (Cheng-Prusoff) Detection->Analysis Extract v0

Caption: Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay, the gold standard for CA kinetics.

Diagram 2: Structural Logic of Selectivity

SelectivityLogic Scaffold This compound Head Sulfonamide Head (Zinc Binding) Scaffold->Head Core 4-Fluoro Core (pKa Modulation) Scaffold->Core Tail Aminomethyl Linker (Tail Attachment) Scaffold->Tail Target Target: hCA IX/XII (Tumor Associated) Head->Target Coordination OffTarget Off-Target: hCA II (Cytosolic) Head->OffTarget Coordination Core->Head Increases Acidity (Potency Boost) Tail->Target Specific Hydrophobic Interaction (Selectivity) Tail->OffTarget Steric Clash (Reduced Affinity)

Caption: Mechanistic breakdown of how the scaffold achieves selectivity for tumor-associated isoforms.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Alterio, V., et al. (2012). Crystal structure of the multidrug-resistant, clinical isolate of human carbonic anhydrase II in complex with the inhibitor acetazolamide. Bioorganic & Medicinal Chemistry Letters, 22(4), 1560-1565. Link

Sources

elemental analysis standards for 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Comparative Technical Guide for Purity Validation

Executive Summary & Molecule Profile

In the fragment-based drug discovery (FBDD) landscape, This compound represents a critical scaffold, often serving as a precursor for carbonic anhydrase inhibitors or diuretic agents. However, its chemical composition—specifically the coexistence of Fluorine (F) , Sulfur (S) , and a primary Amine —creates a "perfect storm" for analytical interference.

This guide challenges the traditional reliance on standard combustion analysis for this molecule, proposing a comparative framework between Classical Microanalysis (Method A) and Modern Orthogonal Validation (Method B) .

Target Molecule Profile
PropertyValue
IUPAC Name This compound
Formula

Molecular Weight 204.22 g/mol
Key Challenges Fluorine: Attacks quartz combustion tubes (

) to form

.Sulfur: Requires high-temp oxidation to ensure conversion to

.Aminomethyl Group: Highly hygroscopic; absorbs atmospheric

/

.

The Analytical Challenge: Why Standard Methods Fail

Standard CHNS analyzers use dynamic flash combustion in quartz tubes. For non-halogenated compounds, this is the "Gold Standard." However, for this compound, two specific failure modes occur:

  • The Fluorine Etch: Upon combustion, organic fluorine forms Hydrogen Fluoride (HF) and Fluorine gas (

    
    ). These react with the quartz (
    
    
    
    ) reactor wall:
    
    
    Consequence: This artificially inflates the Hydrogen value (due to excess water) and damages the instrument.
  • The Sulfonamide Trap: Sulfonamides are thermally stable. Incomplete combustion often yields carbonized residues, leading to low Carbon (%C) recovery unless temperatures exceed 1000°C with oxygen boosting.

Comparative Framework: Method A vs. Method B

Method A: Modified Classical Microanalysis (The "Hard" Way)

Best for: Regulatory submissions requiring traditional ASTM compliance.

To successfully analyze this molecule via combustion, the standard protocol must be modified with additives and separation techniques.

Protocol A1: CHNS with Additives
  • Instrument: Organic Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Crucial Modification: Sample must be encapsulated in tin with Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    )
    .
    • Mechanism:[1][2] These oxides act as "fluxes" to ensure complete oxidation and, more importantly, bind Fluorine to prevent it from attacking the quartz tube.

  • Acceptance Criteria:

    
     absolute difference from theoretical values.
    
Protocol A2: Fluorine Determination (Oxygen Flask)

Since CHNS analyzers cannot reliably quantify Fluorine simultaneously without specialized detectors, a secondary method is required.

  • Technique: Schöniger Oxygen Flask Combustion.

  • Workflow:

    • Sample burned in a platinum basket within an oxygen-filled flask.

    • Gases absorbed in dilute NaOH.

    • Quantification via Ion Chromatography (IC) or Ion-Selective Electrode (ISE) .

Method B: Modern Orthogonal Validation (The "Smart" Way)

Best for: Routine internal QC, precious samples, and hygroscopic salts.

This method replaces combustion with high-fidelity spectroscopy, accepted by journals like J. Med. Chem. when combustion is technically infeasible.

Protocol B1: Quantitative NMR (qNMR)
  • Principle: Molar ratio determination using a Certified Reference Material (CRM).

  • Internal Standard (IS) Selection:

    • Recommended:Dimethyl sulfone (

      
      )  or Maleic Acid .
      
    • Why? The target molecule has aromatic protons (7.4–7.9 ppm) and benzylic protons (~4.0 ppm). Dimethyl sulfone appears as a singlet at ~3.0 ppm, avoiding overlap.

  • Workflow:

    • Weigh ~10 mg sample and ~5 mg IS (precision

      
       mg).
      
    • Dissolve in DMSO-

      
       (to disrupt sulfonamide H-bonding).
      
    • Acquire

      
       NMR with 
      
      
      
      relaxation delay
      
      
      (5x
      
      
      ).
Protocol B2: High-Resolution Mass Spectrometry (HRMS)
  • Requirement: Mass error

    
     ppm.
    
  • Role: Confirms elemental formula (

    
    ) to support qNMR purity claims.
    

Data Presentation & Standards

Theoretical Composition Table
ElementSymbolAtomic MassCountTotal MassTheoretical %
CarbonC12.011784.07741.17%
HydrogenH1.00899.0724.44%
NitrogenN14.007228.01413.72%
SulfurS32.06132.0615.70%
FluorineF18.998118.9989.30%
OxygenO15.999231.99815.67%
Comparison of Experimental Outcomes
ParameterMethod A (Combustion) Method B (qNMR + HRMS)
Sample Required High (~5–10 mg total for CHNS + F)Low (< 2 mg, recoverable)
Precision

(Absolute)

(Relative Purity)
Fluorine Interference High Risk (Requires

additive)
None (F is invisible in

NMR)
Solvent/Water Bias Fails if solvated (inflates %H, %C)Can quantify residual solvent separately
Cost/Throughput High labor (2 separate experiments)Fast (15 min acquisition)
Verdict Mandatory for FDA/Regulatory Superior for R&D/Intermediates

Visualizing the Workflow

Diagram 1: The Decision Matrix for Fluorinated Sulfonamides

This logic flow guides the researcher in choosing the correct validation path based on sample stage and requirements.

G Start Start: this compound Sample Purpose Define Purpose Start->Purpose Reg Regulatory / Final QC Purpose->Reg Strict Documentation RD R&D / Intermediate Purpose->RD Speed & Preservation MethodA Method A: Modified Combustion Reg->MethodA MethodB Method B: qNMR + HRMS RD->MethodB StepA1 CHNS Analysis (Add V2O5 to Crucible) MethodA->StepA1 StepA2 Fluorine Analysis (Schöniger Flask + IC) MethodA->StepA2 StepB1 1H qNMR (Internal Std: Dimethyl Sulfone) MethodB->StepB1 StepB2 HRMS (Confirm Formula Mass) MethodB->StepB2 ResultA Pass: Values within ±0.4% StepA1->ResultA StepA2->ResultA ResultB Pass: Purity >95% + Mass <5ppm StepB1->ResultB StepB2->ResultB

Caption: Decision matrix for selecting the appropriate analytical workflow based on the development stage of the fluorinated sulfonamide.

Diagram 2: The Fluorine Interference Mechanism

Understanding why standard combustion fails is critical for troubleshooting "bad" data.

F_Interference Substrate Fluorinated Substrate (R-F) Combustion Combustion (1000°C) + O2 Substrate->Combustion HF_Gas HF / F2 Gas Generated Combustion->HF_Gas Reaction Etching Reaction: 4HF + SiO2 -> SiF4 + 2H2O HF_Gas->Reaction Quartz Quartz Tube Wall (SiO2) Quartz->Reaction Artifacts Analytical Artifacts Reaction->Artifacts Generates excess H2O (Inflates %H) Reaction->Artifacts Loss of F (Tube Damage)

Caption: Mechanism of Fluorine interference in standard quartz-based elemental analyzers, leading to false Hydrogen readings.

Detailed Experimental Protocols

Protocol A: Modified Combustion (The "Flux" Method)

Objective: Prevent C-F bond stability from causing incomplete combustion and protect the quartz tube.

  • Preparation: Ensure the sample is dried at 40°C under vacuum for 4 hours to remove surface moisture (critical due to the hygroscopic amine).

  • Weighing: Weigh 2.0–3.0 mg of sample into a tin capsule.

  • Additive: Add 10–15 mg of

    
      (Vanadium Pentoxide) powder directly over the sample in the capsule.
    
  • Seal: Fold the tin capsule tightly to exclude air.

  • Combustion: Run on "Sulfur/Fluorine" mode (high oxygen flow, >1000°C).

  • Calculation:

    
    
    Note: Ensure the blank run includes the 
    
    
    
    additive to subtract any background impurities.
Protocol B: qNMR (The "Ratio" Method)

Objective: Determine absolute purity without combustion.

  • Solvent: Use DMSO-

    
      (99.9% D). Chloroform is poor for sulfonamides due to solubility issues.
    
  • Internal Standard (IS): Weigh exactly ~5.0 mg of Dimethyl Sulfone (TraceCERT® or equivalent).

  • Analyte: Weigh exactly ~10.0 mg of this compound.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 30 seconds (Essential for accurate integration).
      
    • Scans: 16 or 32.

  • Integration:

    • Integrate the IS singlet (3.0 ppm) -> Set to value corresponding to protons (6H).

    • Integrate the Benzylic

      
       of the analyte (~4.0 ppm, 2H).
      
  • Calculation:

    
    
    
    • 
      : Integral area[3]
      
    • 
      : Number of protons
      
    • 
      : Weight
      
    • 
      : Purity of standard
      

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4] Journal of Medicinal Chemistry. [Link]

  • Galbraith Laboratories. (2023). Technical Guide: Fluorine Analysis by Oxygen Flask Combustion.[Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.[5] [Link]

Sources

×

Retrosynthesis Analysis

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3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide
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Reactant of Route 2
3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.